molecular formula C13H16BNO2 B157325 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 171364-82-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B157325
CAS No.: 171364-82-2
M. Wt: 229.08 g/mol
InChI Key: HOPDTPGXBZCBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H16BNO2 and its molecular weight is 229.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPDTPGXBZCBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370405
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171364-82-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171364-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is an organoboron compound that has emerged as a critical building block in organic synthesis.[1] Its unique structure, featuring a stable pinacol boronic ester and a functional benzonitrile group, makes it a highly versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to researchers in drug discovery and materials science.

The primary utility of this compound lies in its role as a precursor in Suzuki-Miyaura coupling reactions, a powerful method for forging carbon-carbon bonds.[2] This reaction is fundamental to the synthesis of complex organic molecules, including a vast number of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The nitrile moiety (-C≡N) can be further transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, the latter being a significant bioisostere for carboxylic acids in drug design.[4][5][6]

Compound Identification and Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic procedures.

PropertyValueReference(s)
CAS Number 171364-82-2[1][7][8]
Molecular Formula C₁₃H₁₆BNO₂[1][8]
Molecular Weight 229.08 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Cyanophenylboronic Acid Pinacol Ester[1][7]
Appearance White to light yellow crystalline powder[8]
Melting Point 94-101 °C[8][9]
Purity Typically >96-98% (by GC)[8]
Solubility Soluble in chloroform and methanol (slightly)[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, which are prevalent in medicinally active compounds. In this reaction, this compound serves as the organoboron partner, reacting with an organohalide in the presence of a palladium catalyst and a base.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_x Ar¹-X (Aryl Halide) ar_x->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronate Ar²-B(OR)₂ (Boronate Ester) boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_ar_complex Ar¹-Pd(II)L₂-Ar² transmetalation->pd_ar_complex reductive_elimination Reductive Elimination pd_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura coupling reaction using this compound.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on the specific aryl halide used.

Materials:

  • Aryl halide (e.g., an aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

  • This compound (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.5-3 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture like n-propanol/water)[10][11]

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Workflow Diagram:

Experimental_Workflow start Start: Assemble Reagents setup Combine Aryl Halide, Boronate Ester, Base, and Catalyst in a Schlenk Flask start->setup atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) 3x setup->atmosphere solvent Add Degassed Solvent(s) via Syringe atmosphere->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor workup Cool to RT, Dilute with Organic Solvent (e.g., Ethyl Acetate) monitor->workup wash Wash with Water and Brine workup->wash dry Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ wash->dry filter Filter and Concentrate Under Reduced Pressure dry->filter purify Purify Crude Product via Column Chromatography filter->purify end End: Characterize Pure Product purify->end

A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[12]

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[11][12]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.[10][11]

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove the base and inorganic byproducts.[10][11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.[10]

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[11][13]

Safety and Handling

While specific toxicity data is limited, standard laboratory precautions should be observed when handling this compound and its associated reagents.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[7]

  • Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[7]

  • Storage: Keep in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is an indispensable tool for synthetic chemists, particularly those in drug discovery and materials science. Its stability, reliability in Suzuki-Miyaura cross-coupling, and the synthetic versatility of its nitrile handle ensure its continued and widespread use in the creation of novel and complex molecular architectures. The protocols and data presented in this guide offer a foundational resource for the effective application of this key building block in research and development.

References

Technical Guide: Physical Properties of 4-Cyanophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Cyanophenylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and illustrates a key reaction pathway.

Core Physical and Chemical Properties

4-Cyanophenylboronic acid pinacol ester, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a white to off-white or sometimes light brown crystalline powder. It is an essential building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The physical properties of 4-Cyanophenylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 171364-82-2
Molecular Formula C₁₃H₁₆BNO₂
Molecular Weight 229.08 g/mol
Appearance White to brown powder
Melting Point 95-99 °C
Boiling Point 345.8 ± 25.0 °C (Predicted)
Density 1.06 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and Methanol.

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and validation in a research setting.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered 4-Cyanophenylboronic acid pinacol ester is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be either an oil bath-based Thiele tube or a modern digital instrument with a heated metal block. The apparatus is equipped with a calibrated thermometer or temperature sensor.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range. For a pure compound, this range is typically narrow.

Solubility Assessment

Determining the solubility of a compound in various solvents is fundamental for its application in reactions and for purification processes.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities are chosen for the assessment. For 4-Cyanophenylboronic acid pinacol ester, solvents like chloroform and methanol are relevant.

  • Procedure: A pre-weighed small amount of the compound (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added incrementally.

  • Observation: After each addition of the solvent, the mixture is vigorously agitated. The solubility is observed and can be qualitatively described as soluble, slightly soluble, or insoluble based on visual inspection. For quantitative analysis, the procedure is repeated until the solid is fully dissolved, and the solubility is expressed in terms of mass per volume of solvent.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 4-Cyanophenylboronic acid pinacol ester.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (commonly CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ) in parts per million (ppm), integration of proton signals, and their splitting patterns are analyzed to confirm the molecular structure.

IR (Infrared) Spectroscopy:

  • Sample Preparation (Solid Film Method): A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an IR spectrometer. An infrared beam is passed through the sample, and the absorbance at different wavenumbers is recorded.

  • Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C≡N stretch of the nitrile group and B-O bonds.

Logical Relationships and Experimental Workflows

4-Cyanophenylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the catalytic cycle of this reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar'-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)-Ar L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-Ar' ArylHalide Aryl Halide (Ar'-X) ArylHalide->OxAdd BoronicEster 4-Cyanophenylboronic acid pinacol ester (Ar-B(pin)) Base Base (e.g., K₂CO₃) BoronicEster->Base Boronate [Ar-B(OR)₃]⁻ Base->Boronate Activation Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for understanding the key physical properties and applications of 4-Cyanophenylboronic acid pinacol ester. The provided data and protocols are intended to support the work of researchers and scientists in the field of organic chemistry and drug development.

An In-depth Technical Guide on the Solubility of 4-Cyanophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyanophenylboronic acid pinacol ester, a versatile reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility. This includes qualitative insights from related compounds, detailed experimental protocols for solubility determination, and a structured approach to data presentation.

Qualitative Solubility Profile

A study on phenylboronic acid and its pinacol ester revealed that the pinacol ester shows good solubility in solvents like chloroform and moderate solubility in ethers and ketones, with low solubility in hydrocarbons.[1][2] For phenylboronic acid pinacol ester, the differences in solubility between various organic solvents were observed to be small.[1][2] The highest solubility for the pinacol ester was noted in chloroform, and the lowest was in methylcyclohexane.[1][2] It is reasonable to infer that 4-cyanophenylboronic acid pinacol ester, with its additional polar cyano group, would likely be soluble in polar organic solvents.

General Solubility Expectations:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Expected to be soluble due to the polar nature of both the solvent and the cyano and boronic ester groups.

  • Ethers (e.g., THF, Diethyl ether): Likely to be soluble.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

  • Hydrocarbons (e.g., Hexane, Toluene): Expected to have limited solubility.

  • Water: Likely to be poorly soluble, a common characteristic for many organic compounds of its size and nature.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of 4-cyanophenylboronic acid pinacol ester in various solvents at different temperatures.

Objective: To determine the concentration of a saturated solution of 4-cyanophenylboronic acid pinacol ester in a given solvent at a specific temperature.

Materials:

  • 4-Cyanophenylboronic acid pinacol ester (high purity)

  • Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure: Equilibrium Solubility Method

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 4-cyanophenylboronic acid pinacol ester to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-cyanophenylboronic acid pinacol ester in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / Volume of supernatant taken

Data Presentation

Quantitative solubility data should be organized in a clear and structured format to facilitate comparison and analysis.

Table 1: Solubility of 4-Cyanophenylboronic Acid Pinacol Ester in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
37
Ethanol25
37
Acetone25
37
Toluene25
37
Dichloromethane25
37
Add other solvents as needed

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate settle Settle Undissolved Solids equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers and professionals in drug development to approach the solubility assessment of 4-cyanophenylboronic acid pinacol ester. By following the detailed experimental protocols and maintaining a structured approach to data recording, reliable and comparable solubility data can be generated.

References

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis. The document details its chemical structure and properties, provides in-depth experimental protocols for its synthesis via Miyaura borylation, and outlines its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Chemical Structure and Identification

This compound, also known as 4-cyanophenylboronic acid pinacol ester, is an aromatic organoboron compound. Its structure features a benzonitrile moiety linked to a pinacol boronate ester. This arrangement makes it an exceptionally versatile reagent in palladium-catalyzed cross-coupling reactions.

Chemical Structure:

The key structural features are the cyano group (-C≡N) on the phenyl ring and the boronic acid pinacol ester group. The pinacol ester provides stability to the boronic acid, rendering the compound air- and moisture-stable, which is a significant advantage over free boronic acids.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is crucial for its identification, handling, and use in chemical reactions.

PropertyValueReference
IUPAC Name This compoundPubChem
Synonyms 4-Cyanophenylboronic acid pinacol ester, 2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneTCI Chemicals, Thermo Fisher Scientific
CAS Number 171364-82-2PubChem
Molecular Formula C₁₃H₁₆BNO₂PubChem
Molecular Weight 229.08 g/mol PubChem
Appearance White to light yellow or orange crystalline powderThermo Fisher Scientific, TCI Chemicals
Melting Point 94-99 °CThermo Fisher Scientific
Purity ≥96.0% (GC)Thermo Fisher Scientific
¹H NMR (CDCl₃, 400 MHz) δ 7.60-7.59 (d, J=8.0 Hz, 2H), 7.47-7.45 (d, J=8.0 Hz, 2H), 1.27 (s, 12H)The Royal Society of Chemistry
¹³C NMR (CDCl₃, 101 MHz) δ 143.2, 129.9, 129.3, 126.5, 125.2, 125.1, 122.8, 83.1, 24.5The Royal Society of Chemistry
¹¹B NMR (CDCl₃, 128 MHz) δ 22.29PubChem
FT-IR (ATR) Conforms to structureThermo Fisher Scientific
Mass Spectrometry (GC-MS) Conforms to structurePubChem

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Synthesis via Miyaura Borylation

The most common method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 4-bromobenzonitrile with bis(pinacolato)diboron.

Reaction Scheme:

Detailed Protocol:

  • Reagents and Equipment:

    • 4-Bromobenzonitrile (1.0 equiv)

    • Bis(pinacolato)diboron (1.1 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium acetate (KOAc) (3.0 equiv)

    • Anhydrous 1,4-dioxane

    • Schlenk flask or similar reaction vessel

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate. b. Add anhydrous 1,4-dioxane to the flask. c. Stir the reaction mixture at 80-90 °C for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. g. Wash the filtrate with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: 70-90%

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds.

Reaction Scheme:

(where Ar-X is an aryl halide or triflate)

Detailed Protocol for Coupling with 4-Bromoanisole:

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • 4-Bromoanisole (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

    • 2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

    • Toluene or 1,4-dioxane

    • Reaction flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a reaction flask under an inert atmosphere, add this compound, 4-bromoanisole, and Pd(PPh₃)₄. b. Add the solvent (toluene or 1,4-dioxane) followed by the aqueous sodium carbonate solution. c. Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 4-12 hours. d. Monitor the reaction progress by TLC or GC-MS. e. After completion, cool the reaction to room temperature. f. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. h. Filter and concentrate the solvent under reduced pressure. i. Purify the resulting biaryl product by column chromatography on silica gel or recrystallization.

Expected Yield: 80-95%

Mandatory Visualizations

Synthesis Workflow: Miyaura Borylation

Miyaura_Borylation Start Starting Materials: 4-Bromobenzonitrile Bis(pinacolato)diboron Reaction Reaction Vessel (Anhydrous Dioxane) Start->Reaction Heating Heating (80-90 °C, 2-4h) Reaction->Heating Catalysis Catalysis: Pd(dppf)Cl₂ KOAc (Base) Catalysis->Reaction Workup Workup: Filtration Aqueous Wash Heating->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Product: 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)benzonitrile Purification->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBpin Ar'-B(pin) (Base) ArBpin->Transmetalation

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and the information in a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety standards.

Introduction

This compound, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science research. This guide provides a comprehensive overview of its safety and handling properties based on available data.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 171364-82-2[1]
Molecular Formula C13H16BNO2[1]
Molecular Weight 229.08 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 94-99 °C[2]
Boiling Point 341.0 ± 25.0 °C (Predicted)[3]
Solubility Insoluble in water. Soluble in many organic solvents.[4]
Density 1.06 ± 0.1 g/cm³ (Predicted)[3]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

GHS Classification

The GHS classification for this compound is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Data sourced from aggregated GHS information.[1][5]

Hazard Statements and Precautionary Measures

The hazard (H) and precautionary (P) statements associated with this compound are detailed in the following table.

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P501 Dispose of contents/container to an approved waste disposal plant.

Data sourced from multiple safety data sheets.[5][6]

GHS_Classification cluster_product This compound cluster_hazards Hazard Identification cluster_ppe Required Personal Protective Equipment Product Chemical Substance H302 H302: Harmful if swallowed Product->H302 leads to hazards H315 H315: Causes skin irritation Product->H315 leads to hazards H319 H319: Causes serious eye irritation Product->H319 leads to hazards H335 H335: May cause respiratory irritation Product->H335 leads to hazards Gloves Protective Gloves H302->Gloves mitigated by Goggles Safety Goggles/Face Shield H302->Goggles mitigated by Coat Lab Coat H302->Coat mitigated by Respirator Respirator (for dust) H302->Respirator mitigated by H315->Gloves mitigated by H315->Goggles mitigated by H315->Coat mitigated by H315->Respirator mitigated by H319->Gloves mitigated by H319->Goggles mitigated by H319->Coat mitigated by H319->Respirator mitigated by H335->Gloves mitigated by H335->Goggles mitigated by H335->Coat mitigated by H335->Respirator mitigated by Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Work in Fume Hood A->B C Weigh Solid Compound B->C D Dissolve in Solvent C->D E Decontaminate Glassware D->E F Dispose of Waste E->F G Wash Hands F->G First_Aid_Protocol cluster_routes Route of Exposure cluster_actions Immediate Action Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin RinseEyes Rinse Eyes with Water Eye->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth End Seek Medical Attention FreshAir->End WashSkin->End RinseEyes->End RinseMouth->End

References

Navigating the Stability of 4-Cyanophenylboronic Acid Pinacol Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Cyanophenylboronic acid pinacol ester is a crucial building block in modern medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. However, the stability and appropriate storage of this reagent are critical for ensuring reaction efficiency, reproducibility, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability of 4-Cyanophenylboronic acid pinacol ester, recommended storage conditions, and detailed experimental protocols for its analysis.

Core Concepts: Understanding the Stability of Boronic Esters

Boronic acid pinacol esters, including the 4-cyano derivative, are generally more stable and easier to handle than their corresponding boronic acids. The pinacol group protects the boronic acid moiety from degradation pathways such as dehydration to form boroxines.[1] However, they are susceptible to hydrolysis, which cleaves the boronate ester back to the boronic acid and pinacol.[2] This hydrolysis is a key consideration in the storage and handling of these compounds.

The rate of hydrolysis is influenced by several factors, including:

  • Moisture: The presence of water is the primary driver of hydrolysis.[2]

  • pH: Hydrolysis of phenylboronic pinacol esters is significantly accelerated at physiological pH (around 7.4).[3][4]

  • Electronic Effects: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as the cyano group in the 4-position, are expected to increase the rate of hydrolysis compared to electron-donating groups.[4]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 4-Cyanophenylboronic acid pinacol ester, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 4°C.[5]Lower temperatures slow down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Keep in a tightly sealed container.Prevents ingress of moisture and air.
Light Exposure Protect from light.While specific photostability data is limited, it is good practice to protect sensitive organic compounds from light to prevent photochemical degradation.
Handling Handle in a dry, well-ventilated area. Use dry solvents and reagents when preparing solutions.Minimizes exposure to moisture during experimental setup.

Degradation Pathways

The primary degradation pathway for 4-Cyanophenylboronic acid pinacol ester is hydrolysis. This process involves the cleavage of the B-O bonds of the dioxaborolane ring by water, yielding 4-cyanophenylboronic acid and pinacol.

cluster_main Primary Degradation Pathway of 4-Cyanophenylboronic Acid Pinacol Ester ester 4-Cyanophenylboronic acid pinacol ester acid 4-Cyanophenylboronic acid ester->acid Hydrolysis pinacol Pinacol ester->pinacol Hydrolysis water + 2 H₂O

Caption: Primary degradation pathway of 4-Cyanophenylboronic acid pinacol ester.

Experimental Protocols for Stability Analysis

Accurate analysis of 4-Cyanophenylboronic acid pinacol ester stability requires analytical methods that can distinguish the ester from its degradation products, primarily the corresponding boronic acid. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. However, care must be taken to avoid on-column hydrolysis, which can lead to inaccurate results.[6][7]

Recommended RP-HPLC Method for Stability Assessment

This protocol is designed to minimize on-column hydrolysis and effectively separate the pinacol ester from its boronic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler with temperature control

Chromatographic Conditions:

ParameterCondition
Column Waters XTerra MS C18, 4.6 x 50 mm, or equivalent low-silanol activity column.[7]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-0.4 min: 20% B; 0.4-5.4 min: 20% to 80% B; 5.4-7.0 min: 80% B; 7.2-end: 20% B
Flow Rate 1.2 mL/min[7]
Column Temperature 35°C[7]
Autosampler Temperature 4°C[7]
Detection Wavelength 220 nm[7]
Injection Volume 2 µL[7]
Diluent 100% Acetonitrile or Tetrahydrofuran (THF)[7]

Sample Preparation:

  • Prepare a stock solution of 4-Cyanophenylboronic acid pinacol ester in the chosen diluent (e.g., 1 mg/mL).

  • For stability studies, subject the solid material or solutions to the desired stress conditions (e.g., elevated temperature, humidity, light exposure).

  • At specified time points, withdraw an aliquot and dilute it with the diluent to a suitable concentration for HPLC analysis.

Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the peak area of the 4-Cyanophenylboronic acid pinacol ester and any degradation products.

  • The percentage of remaining ester can be calculated to assess stability over time.

cluster_workflow Experimental Workflow for Stability Assessment start Start: Obtain 4-Cyanophenylboronic acid pinacol ester sample stress Subject sample to stress conditions (e.g., Temp, Humidity, Light) start->stress sampling Withdraw aliquots at defined time intervals stress->sampling prep Prepare sample for HPLC (Dilute in ACN or THF) sampling->prep hplc RP-HPLC Analysis (Low-silanol column, optimized mobile phase) prep->hplc data Data Analysis: Quantify peak areas of ester and degradation products hplc->data end End: Determine stability profile data->end

Caption: Workflow for assessing the stability of 4-Cyanophenylboronic acid pinacol ester.

Conclusion

While 4-Cyanophenylboronic acid pinacol ester offers enhanced stability compared to its corresponding boronic acid, it is susceptible to hydrolysis, a process accelerated by moisture and physiological pH. The presence of the electron-withdrawing cyano group likely increases its susceptibility to hydrolysis. Therefore, strict adherence to recommended storage and handling conditions, including low temperature, inert atmosphere, and exclusion of moisture, is paramount for maintaining its integrity. The provided RP-HPLC protocol offers a reliable method for researchers to assess the stability of their own samples and ensure the quality of this critical reagent in their synthetic endeavors.

References

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of a key building block in modern medicinal chemistry, this guide provides detailed information on commercial suppliers, experimental protocols, and the mechanistic underpinnings of its application in cross-coupling reactions.

Introduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile and widely utilized reagent in organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility primarily stems from its role as a stable, efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the cyanophenyl moiety and various organic halides or triflates, enabling the construction of complex molecular architectures. The presence of the nitrile group provides a valuable synthetic handle for further functionalization, making it a strategic building block in the synthesis of bioactive molecules and functional materials.

Commercial Availability

A critical aspect for any researcher is the reliable procurement of starting materials. This compound is readily available from a number of reputable chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Lead times are generally within a few business days for in-stock items, but it is always advisable to confirm directly with the supplier.

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich ≥97%1g, 5g, 25g~
50(1g),50 (1g), ~50(1g),
150 (5g), ~$500 (25g)
Thermo Fisher Scientific (Acros Organics) 97%1g, 5g~
45(1g),45 (1g), ~45(1g),
130 (5g)[1][2]
TCI Chemicals >98% (GC)1g, 5g, 25g~
40(1g),40 (1g), ~40(1g),
120 (5g), ~$450 (25g)
BLDpharm 97%1g, 5g, 25g, 100gContact for quote

Note: Prices are approximate and subject to change. It is recommended to visit the supplier's website for the most current pricing and availability.

Core Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and other conjugated systems. This compound serves as an excellent coupling partner in these reactions.

Mechanistic Pathway

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)Ln-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim Product R-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration Reactants R-X + Ar'-B(OR)2 Reactants->Pd0 Base Base Borate [Ar'-B(OR)2(Base)]- Base->Borate Activation Borate->PdII_RX Experimental_Workflow start Start setup_sm Combine Reactants: 4-bromobenzoic acid, 4-(CN-Ph-Bpin), K2CO3 start->setup_sm add_solvents_sm Add Solvents: Dioxane and Water setup_sm->add_solvents_sm add_catalyst Add Catalyst: Pd(OAc)2 and PPh3 add_solvents_sm->add_catalyst reaction_sm Heat at 80-85°C (12-16h) under N2 add_catalyst->reaction_sm workup_sm Cool and Acidify with 2M HCl reaction_sm->workup_sm extraction Extract with Ethyl Acetate workup_sm->extraction purification_sm Dry, Concentrate, and Purify via Column Chromatography extraction->purification_sm setup_hydrolysis Dissolve in Ethanol and 10% NaOH(aq) purification_sm->setup_hydrolysis reaction_hydrolysis Reflux for 4-6h setup_hydrolysis->reaction_hydrolysis workup_hydrolysis Cool, Remove Ethanol, and Wash with Ether reaction_hydrolysis->workup_hydrolysis precipitation Acidify with 2M HCl to Precipitate Product workup_hydrolysis->precipitation isolation Filter, Wash, and Dry Product precipitation->isolation end End isolation->end

References

The Ascendancy of Cyanophenylboronic Acid Pinacol Esters in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyanoaryl motif is a cornerstone of modern medicinal chemistry and materials science. Cyanophenylboronic acid pinacol esters have emerged as indispensable reagents for this purpose, offering a unique combination of stability, reactivity, and functional group tolerance. This technical guide provides an in-depth exploration of their synthesis, diverse applications in cross-coupling reactions, and their pivotal role in the development of novel therapeutics and advanced materials.

Properties and Synthesis

Cyanophenylboronic acid pinacol esters are crystalline solids that are generally stable to air and moisture, making them more amenable to storage and handling compared to their corresponding boronic acids. The pinacolato ligand enhances the stability of the boronic acid moiety, preventing premature decomposition and trimerization to boroxines.

General Synthesis of Cyanophenylboronic Acid Pinacol Esters

The most common method for the synthesis of cyanophenylboronic acid pinacol esters involves the esterification of the corresponding cyanophenylboronic acid with pinacol.

Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid Pinacol Ester

To a solution of 4-cyanophenylboronic acid (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, is added pinacol (1.1-1.2 equivalents). The reaction mixture is stirred at room temperature, typically overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-cyanophenylboronic acid pinacol ester.

Applications in Cross-Coupling Reactions

Cyanophenylboronic acid pinacol esters are versatile coupling partners in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. Cyanophenylboronic acid pinacol esters readily participate in these reactions, coupling with a broad range of aryl, heteroaryl, and vinyl halides or triflates.

// Nodes "Pd(0)L2" [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-X" [label="Ar-X\n(Aryl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="NC-Ar'-Bpin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [label="Base\n(e.g., K2CO3, CsF)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-Ar'-CN" [label="Ar-Pd(II)L2-Ar'-CN", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Ar'-CN" [label="Ar-Ar'-CN\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Ar-X" -> "Oxidative_Addition" [color="#4285F4"]; "Pd(0)L2" -> "Oxidative_Addition" [color="#4285F4"]; "Oxidative_Addition" -> "Ar-Pd(II)L2-X" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Transmetalation" [color="#EA4335"]; "Base" -> "Transmetalation" [color="#EA4335"]; "Ar-Pd(II)L2-X" -> "Transmetalation" [color="#EA4335"]; "Transmetalation" -> "Ar-Pd(II)L2-Ar'-CN" [color="#EA4335"]; "Ar-Pd(II)L2-Ar'-CN" -> "Reductive_Elimination" [color="#FBBC05"]; "Reductive_Elimination" -> "Ar-Ar'-CN" [color="#FBBC05"]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration", color="#FBBC05", style=dashed]; } .dot Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Table 1: Suzuki-Miyaura Coupling of Cyanophenylboronic Acid Pinacol Esters with Aryl Halides

EntryAryl HalideCyanophenylboronic Acid Pinacol EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromoanisole4-Cyanophenylboronic acid pinacol esterPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O10095
22-Chloropyridine3-Cyanophenylboronic acid pinacol esterPd2(dba)3 (1)XPhos (2)CsFDioxane11088
31-Iodonaphthalene2-Cyanophenylboronic acid pinacol esterPd(PPh3)4 (3)-Na2CO3DME/H2O9092

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of the aryl halide (1.0 mmol), cyanophenylboronic acid pinacol ester (1.2 mmol), palladium catalyst, and ligand in a suitable solvent, is added the base. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Chan-Evans-Lam (CEL) Amination

The Chan-Evans-Lam amination is a copper-catalyzed method for the formation of C-N bonds. While the coupling of aryl boronic acid pinacol esters with amines has been historically challenging, recent developments have provided efficient protocols.

// Nodes "Cu(II)" [label="Cu(II) Source\n(e.g., Cu(OAc)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Amine" [label="R2NH\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Coordination1" [label="Coordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cu-Amine" [label="[Cu(II)-NR2]+", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="NC-Ar-Bpin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cu-Aryl" [label="[NC-Ar-Cu(II)-NR2]", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Coupled_Product" [label="NC-Ar-NR2\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cu(0)" [label="Cu(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidation" [label="Oxidation\n(by O2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges "Cu(II)" -> "Coordination1" [color="#4285F4"]; "Amine" -> "Coordination1" [color="#4285F4"]; "Coordination1" -> "Cu-Amine" [color="#4285F4"]; "Cu-Amine" -> "Transmetalation" [color="#EA4335"]; "Cyanophenyl-Bpin" -> "Transmetalation" [color="#EA4335"]; "Transmetalation" -> "Cu-Aryl" [color="#EA4335"]; "Cu-Aryl" -> "Reductive_Elimination" [color="#FBBC05"]; "Reductive_Elimination" -> "Coupled_Product" [color="#FBBC05"]; "Reductive_Elimination" -> "Cu(0)" [color="#FBBC05"]; "Cu(0)" -> "Oxidation" [label="Catalyst\nRegeneration", color="#34A853", style=dashed]; "Oxidation" -> "Cu(II)" [color="#34A853", style=dashed]; } .dot Figure 2: Catalytic cycle of the Chan-Evans-Lam amination.

Table 2: Chan-Evans-Lam Amination of Cyanophenylboronic Acid Pinacol Esters with Amines

EntryAmineCyanophenylboronic Acid Pinacol EsterCopper Source (equiv.)BaseSolventTemp (°C)Yield (%)
1Aniline4-Cyanophenylboronic acid pinacol esterCu(OAc)2 (1.0)PyridineCH2Cl2RT85
2Morpholine3-Cyanophenylboronic acid pinacol esterCu(OAc)2 (1.0)Et3NMeCN6078
3Indole2-Cyanophenylboronic acid pinacol esterCuI (0.1)Cs2CO3Dioxane11072

Experimental Protocol: General Procedure for Chan-Evans-Lam Amination

A mixture of the amine (1.0 mmol), cyanophenylboronic acid pinacol ester (1.5 mmol), copper salt, and a base in a suitable solvent is stirred at the indicated temperature, often under an atmosphere of air or oxygen. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-arylated product.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Cyanophenylboronic acid pinacol esters can be activated via single-electron transfer (SET) to generate aryl radicals, which can then participate in various coupling reactions. The presence of a Lewis base has been shown to be crucial for the activation of the boronic ester.

// Nodes "PC" [label="Photocatalyst\n(e.g., Ir(ppy)3)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Light" [label="Visible Light\n(hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PC" [label="PC", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="NC-Ar-Bpin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Lewis_Base" [label="Lewis Base\n(e.g., quinuclidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Adduct" [label="[NC-Ar-Bpin(LB)]", fillcolor="#F1F3F4", fontcolor="#202124"]; "SET" [label="Single Electron\nTransfer (SET)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Radical_Cation" [label="[NC-Ar-Bpin(LB)]•+", fillcolor="#F1F3F4", fontcolor="#202124"]; "PC_reduced" [label="PC•-", fillcolor="#F1F3F4", fontcolor="#202124"]; "Fragmentation" [label="Fragmentation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Aryl_Radical" [label="NC-Ar•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Coupling_Partner" [label="Coupling Partner\n(e.g., Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Radical_Addition" [label="Radical\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate_Radical" [label="[NC-Ar-Partner]•", fillcolor="#F1F3F4", fontcolor="#202124"]; "SET2" [label="SET", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "PC" -> "Light" [color="#4285F4"]; "Light" -> "PC" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Adduct" [color="#EA4335"]; "Lewis_Base" -> "Adduct" [color="#EA4335"]; "PC" -> "SET" [color="#4285F4"]; "Adduct" -> "SET" [color="#4285F4"]; "SET" -> "Radical_Cation" [color="#4285F4"]; "SET" -> "PC_reduced" [color="#4285F4"]; "Radical_Cation" -> "Fragmentation" [color="#EA4335"]; "Fragmentation" -> "Aryl_Radical" [color="#EA4335"]; "Aryl_Radical" -> "Radical_Addition" [color="#FBBC05"]; "Coupling_Partner" -> "Radical_Addition" [color="#FBBC05"]; "Radical_Addition" -> "Intermediate_Radical" [color="#FBBC05"]; "Intermediate_Radical" -> "SET2" [color="#34A853"]; "PC_reduced" -> "SET2" [color="#34A853"]; "SET2" -> "Product" [color="#34A853"]; "SET2" -> "PC" [label="Catalyst\nRegeneration", style=dashed, color="#34A853"]; } .dot Figure 3: General mechanistic pathway for photoredox-catalyzed reactions.

Table 3: Photoredox-Catalyzed C-C Coupling using Cyanophenylboronic Acid Pinacol Esters

EntryCoupling PartnerCyanophenylboronic Acid Pinacol EsterPhotocatalyst (mol%)Lewis Base (mol%)SolventLight SourceYield (%)
1Acrylonitrile4-Cyanophenylboronic acid pinacol esterIr(ppy)3 (1)Quinuclidine (10)DMSOBlue LED82
2Styrene3-Cyanophenylboronic acid pinacol esterRu(bpy)3Cl2 (2)DBU (10)MeCNWhite LED75
3Methyl Methacrylate2-Cyanophenylboronic acid pinacol esterEosin Y (5)Et3N (20)DMFGreen LED68

Applications in Drug Discovery and Materials Science

The versatility of cyanophenylboronic acid pinacol esters in forming key chemical bonds has made them valuable building blocks in the synthesis of complex molecules for pharmaceuticals and electronic materials.

Drug Discovery: Synthesis of Talazoparib

A notable example of the application of cyanophenylboronic acid pinacol esters in drug discovery is in the synthesis of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain cancers. A key step in its synthesis involves a Suzuki-Miyaura coupling to introduce the cyanophenyl moiety.

// Nodes "Precursor" [label="Fluorinated Phthalazinone\nPrecursor (with Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="2-Cyanophenylboronic\nacid pinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; "Suzuki_Coupling" [label="Suzuki-Miyaura\nCoupling\n(Pd catalyst, Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Talazoparib" [label="Talazoparib", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Precursor" -> "Suzuki_Coupling" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Suzuki_Coupling" [color="#4285F4"]; "Suzuki_Coupling" -> "Talazoparib" [color="#34A853"]; } .dot Figure 4: Key Suzuki-Miyaura coupling step in the synthesis of Talazoparib.

Materials Science: Synthesis of OLED Materials

In materials science, cyanophenylboronic acid pinacol esters are utilized in the synthesis of organic light-emitting diode (OLED) materials. The cyano group can act as an electron-withdrawing group, tuning the electronic properties of the resulting conjugated molecules. The Suzuki-Miyaura coupling is a key reaction for building the complex aromatic structures required for efficient charge transport and emission in OLED devices.

// Nodes "Core_Halide" [label="Aromatic Core\n(with Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyanophenyl-Bpin" [label="Cyanophenylboronic\nacid pinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; "Suzuki_Coupling" [label="Suzuki-Miyaura\nCoupling\n(Pd catalyst, Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "OLED_Material" [label="Conjugated Material\nfor OLEDs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Core_Halide" -> "Suzuki_Coupling" [color="#4285F4"]; "Cyanophenyl-Bpin" -> "Suzuki_Coupling" [color="#4285F4"]; "Suzuki_Coupling" -> "OLED_Material" [color="#34A853"]; } .dot Figure 5: General scheme for the synthesis of OLED materials.

Conclusion

Cyanophenylboronic acid pinacol esters have firmly established themselves as powerful and versatile reagents in organic synthesis. Their stability, coupled with their reactivity in a range of powerful cross-coupling reactions, provides chemists with a reliable tool for the introduction of the cyanophenyl motif. The applications of these building blocks in the synthesis of life-saving drugs and advanced materials underscore their significance and promise for future innovations in science and technology.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and protocols for the use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block for the introduction of a 4-cyanophenyl group in the synthesis of complex molecules.

This compound, also known as 4-cyanophenylboronic acid pinacol ester, is a stable, crystalline solid that is readily available and easy to handle.[4] Its pinacol ester group offers enhanced stability compared to the corresponding boronic acid, reducing the potential for side reactions like protodeboronation.[5] This reagent is particularly valuable in drug discovery and development for the synthesis of molecules with a terminal nitrile group, a common pharmacophore that can participate in various biological interactions.

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction with this compound is highly dependent on the judicious selection of the reaction components.

  • Catalyst: Palladium complexes are the most common catalysts for Suzuki couplings. The choice of palladium source and ligand is crucial for achieving high yields and good selectivity. Commonly used palladium precursors include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃.

  • Ligand: Phosphine-based ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact the reaction outcome, and screening of different ligands may be necessary for optimizing a specific transformation.

  • Base: A base is required to activate the boronic ester for transmetalation.[2] Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: The reaction is typically carried out in a variety of organic solvents, often with the addition of water to facilitate the dissolution of the inorganic base. Common solvent systems include toluene/water, dioxane/water, and DME/water.[6]

  • Aryl/Heteroaryl Halide: A wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates can be used as coupling partners. The reactivity of the halide generally follows the order I > Br > Cl.[1]

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of this compound with various aryl and heteroaryl halides under different reaction conditions.

Aryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O801295[7]
4'-IodoacetophenonePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (3)Dioxane1001692[8]
3,5-DichloropyridazinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O100872[6]
4-Bromobenzoyl chloridePd₂(dba)₃ (5)-K₂CO₃ (2)Toluene110470[9]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)-K₂CO₃ (2)DME851885[7]
2-Chloronicotinic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene/H₂O1102465[10]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DME/H₂O, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine Reactants: Aryl Halide Boronic Ester Catalyst, Base Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Characterized Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X Transmetalation Transmetalation PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar ArBpin Ar-B(pin) Base Base PdII_R_Ar->Pd0 RedElim Reductive Elimination Product R-Ar PdII_R_Ar->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Cyanophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with aryl halides. This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds that are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. 4-Cyanophenylboronic acid pinacol ester is a valuable building block in this reaction due to the stability of the pinacol ester group and the synthetic utility of the cyano functionality, which can be further transformed into other important functional groups. This application note will detail the reaction, provide comparative data for catalyst systems, and offer a step-by-step experimental protocol.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with an aryl halide is as follows:

Where:

  • NC-Ph-B(pin): 4-Cyanophenylboronic acid pinacol ester

  • Ar-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)

  • Pd catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst and a ligand.

  • Base: Required to activate the boronic ester.

  • Solvent: An appropriate solvent to facilitate the reaction.

  • NC-Ph-Ar: The desired 4-cyanobiaryl product.

Data Presentation: Comparison of Catalytic Systems

The choice of palladium catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. The following tables summarize quantitative data from various sources for the cross-coupling of substrates similar to 4-cyanophenylboronic acid pinacol ester, providing a basis for catalyst system selection.

Table 1: Comparison of Palladium Catalysts and Ligands

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O851295
4-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane100298
4-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (1.5)DavePhos (3)K₃PO₄Dioxane/H₂O1001892
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME801694
4-BromoanisolePhenylboronic acidPd/C (10%) (5)-K₃PO₄Dioxane/H₂O100490

Table 2: Effect of Base and Solvent on Reaction Yield

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901296
4-BromotoluenePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane801298
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene110895
4-BromobenzonitrilePhenylboronic acidPdCl₂(dppf)Na₂CO₃ACN/H₂O801691
4-BromobenzonitrilePhenylboronic acidPdCl₂(dppf)K₂CO₃DMF100694

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with 4-bromoanisole as a representative aryl halide.

Materials:

  • 4-Cyanophenylboronic acid pinacol ester (1.0 mmol, 245.1 mg)

  • 4-Bromoanisole (1.2 mmol, 224.5 mg, 150 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask (25 mL)

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-cyanophenylboronic acid pinacol ester (245.1 mg), 4-bromoanisole (224.5 mg), palladium(II) acetate (4.5 mg), triphenylphosphine (10.5 mg), and potassium carbonate (276.4 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4'-methoxy-4-cyanobiphenyl.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation BaseActivation Base Activation of Boronic Ester Boronate [NC-Ph-B(pin)(OH)]⁻ BaseActivation->Boronate Boronate->Transmetalation ArPdAr Ar-Pd(II)Ln-Ph-CN Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration of Catalyst Product NC-Ph-Ar RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster NC-Ph-B(pin) + OH⁻ BoronicEster->BaseActivation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the palladium-catalyzed cross-coupling of 4-cyanophenylboronic acid pinacol ester.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a flask. start->setup inert Establish Inert Atmosphere: Purge with Nitrogen or Argon. setup->inert solvent Add Solvents: Introduce degassed toluene and water. inert->solvent reaction Heat and Stir: Maintain at 85°C for 12 hours. Monitor by TLC. solvent->reaction workup Aqueous Workup: Cool, dilute with EtOAc and water, and separate layers. reaction->workup extraction Extraction: Extract aqueous layer with EtOAc. workup->extraction dry Dry and Concentrate: Dry combined organic layers and remove solvent. extraction->dry purify Purification: Flash column chromatography. dry->purify characterize Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry. purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. Use in a well-ventilated area.

  • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

  • Boronic Esters and Aryl Halides: Handle with care, avoiding inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester is a highly efficient and versatile method for the synthesis of 4-cyanobiaryl compounds. The selection of an appropriate catalytic system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the reliable and reproducible synthesis of these important molecular scaffolds.

Application Notes and Protocols for the Synthesis of Biaryls using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds, enabling the efficient construction of these vital structural motifs.[1] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and a favorable safety profile, making it a preferred strategy in both academic and industrial laboratories.

This document provides detailed application notes and experimental protocols for the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, a versatile reagent for introducing the 4-cyanophenyl group in the synthesis of a wide range of biaryl compounds. The pinacol ester of 4-cyanophenylboronic acid offers enhanced stability and ease of handling compared to the corresponding boronic acid.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species, in this case, this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'Ln OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Product 4'-Cyanobiaryl (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicEster 4-Cyanophenylboronic Acid Pinacol Ester (Ar'-B(pin)) Base Base

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide general procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Protocol1_Workflow start Start reagents Combine Aryl Bromide, Boronic Ester, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Pd(OAc)₂ and PPh₃ inert->catalyst solvent Add Toluene and Water catalyst->solvent reaction Heat and Stir (e.g., 90 °C, 4-6 h) solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Dilute, Wash, and Extract monitoring->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification end End purification->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of aryl bromides.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4'-cyano-biphenyl derivative.

Protocol 2: Microwave-Assisted Coupling

This protocol is suitable for rapid reaction optimization and can be effective for less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (0.1 equiv), and 2 M aqueous potassium carbonate (10 equiv).[2]

  • Add N,N-dimethylacetamide as the solvent.[2]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes.[2]

  • After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[2]

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under conditions similar to Protocol 1. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl HalideProductYield (%)
14-Bromoanisole4'-Cyano-4-methoxybiphenyl92
24-Bromotoluene4'-Cyano-4-methylbiphenyl95
34-Bromobenzonitrile4,4'-Biphenyldicarbonitrile88
43-Bromopyridine3-(4-Cyanophenyl)pyridine85
51-Bromo-4-fluorobenzene4'-Cyano-4-fluorobiphenyl90
61-Bromo-3-nitrobenzene4'-Cyano-3-nitrobiphenyl78
72-Bromonaphthalene2-(4-Cyanophenyl)naphthalene89

Yields are based on isolated product after purification and are representative examples from the literature.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction is performed under strictly anaerobic conditions.

    • Check the quality and activity of the palladium catalyst.

    • The base may not be sufficiently strong or soluble; consider using alternative bases like cesium carbonate or potassium phosphate.

    • Increase the reaction temperature or time.

  • Formation of Homocoupled Byproducts:

    • This can result from side reactions of the boronic ester or the aryl halide.

    • Ensure the stoichiometry of the reactants is accurate.

    • Lowering the catalyst loading may sometimes reduce homocoupling.

  • Protodeboronation (Loss of the Boronic Ester Group):

    • This can be an issue with certain substrates, especially in the presence of excess water or acidic impurities.

    • Use anhydrous solvents and ensure the base is not hygroscopic.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a diverse array of 4'-cyano-biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer robust starting points for researchers in organic synthesis, medicinal chemistry, and materials science. The mild reaction conditions, good to excellent yields, and broad substrate scope underscore the utility of this methodology in the efficient construction of complex molecular architectures.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Cyanophenylboronic Acid Pinacol Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with a variety of aryl halides. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

The use of 4-cyanophenylboronic acid pinacol ester allows for the introduction of a cyanophenyl group, a key pharmacophore in many drug candidates. Boronic acid pinacol esters offer enhanced stability and ease of handling compared to their corresponding boronic acids.[1][2] However, the electron-withdrawing nature of the cyano group can present challenges in the transmetalation step of the catalytic cycle, necessitating careful optimization of reaction conditions.[3]

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between 4-cyanophenylboronic acid pinacol ester and an aryl halide in the presence of a base and a suitable solvent.

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.

Tabulated Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of 4-cyanophenylboronic acid pinacol ester with a variety of aryl halides. This data is compiled from various sources to provide a comparative overview.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012>95
24-BromobenzonitrilePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001692
31-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane801288
44-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)n-Butanol1002475
52-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1001885
63-BromothiophenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801289
74-IodotoluenePd(OAc)₂ (1)P(t-Bu)₃ (2)K₃PO₄ (2)Toluene80698
81-Chloro-4-nitrobenzeneNiCl₂(dppf) (5)-K₃PO₄ (3)DMAc1202465

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions of 4-cyanophenylboronic acid pinacol ester with different classes of aryl halides.

Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-Bromoanisole)

This protocol is optimized for aryl bromides bearing electron-donating groups.

Materials:

  • 4-Cyanophenylboronic acid pinacol ester

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-cyanophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add toluene (5 mL) and deionized water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-methoxyphenyl)benzonitrile.

Protocol 2: Coupling with an Electron-Deficient Aryl Chloride (e.g., 4-Chlorobenzonitrile)

This protocol is adapted for the more challenging coupling of aryl chlorides, particularly those with electron-withdrawing groups, which often require more active catalyst systems and higher temperatures.

Materials:

  • 4-Cyanophenylboronic acid pinacol ester

  • 4-Chlorobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • n-Butanol

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-chlorobenzonitrile (1.0 mmol, 1.0 equiv), 4-cyanophenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv) to a dry reaction vessel.

  • Add anhydrous n-butanol (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional dichloromethane (10 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 4,4'-biphenyldicarbonitrile.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Weigh Reactants and Reagents reagents Add Aryl Halide, Boronic Ester, Catalyst, Ligand, and Base to Flask start->reagents solvent Add Solvent and Degas reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolate Pure Product chromatography->product

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

This workflow outlines the key steps from reaction setup to the isolation of the final product, providing a clear and logical sequence for researchers to follow.

Concluding Remarks

The provided protocols offer robust starting points for the Suzuki-Miyaura cross-coupling of 4-cyanophenylboronic acid pinacol ester with a range of aryl halides. It is important to note that for particularly challenging substrates, further optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields. The choice of palladium precatalyst and ligand is often critical, with bulky, electron-rich phosphine ligands generally providing higher activity for less reactive aryl chlorides.[4] For large-scale synthesis, considerations such as catalyst loading, cost, and ease of product purification become increasingly important.

References

Application Notes and Protocols: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile and highly valuable building block in modern medicinal chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in a wide range of biologically active molecules. The pinacol ester group offers enhanced stability and ease of handling compared to the corresponding boronic acid, while the cyano group can serve as a key pharmacophoric element or a synthetic handle for further molecular elaboration.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various therapeutic agents, including PARP inhibitors, dual aromatase-sulfatase inhibitors, kinase inhibitors, and P2X7 receptor antagonists.

Key Applications in Medicinal Chemistry

The 4-cyanophenyl moiety is a common structural motif in a variety of targeted therapies. The use of this compound facilitates the introduction of this key fragment in late-stage synthesis, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that exploit synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 4-cyanophenyl group is a key structural feature in several PARP inhibitors, where it often engages in important interactions within the enzyme's active site.

Example: Rucaparib

Rucaparib is a potent PARP inhibitor approved for the treatment of ovarian and prostate cancers. The synthesis of Rucaparib can involve a Suzuki-Miyaura coupling reaction between a suitable heterocyclic halide and this compound to introduce the 4-cyanophenyl moiety.

Development of Dual Aromatase-Sulfatase Inhibitors

Hormone-dependent breast cancer is often treated with agents that block estrogen synthesis. Aromatase and steroid sulfatase (STS) are two key enzymes in the estrogen biosynthesis pathway. Dual aromatase-sulfatase inhibitors (DASIs) offer a promising therapeutic strategy. The 4-cyanophenyl group has been incorporated into DASI scaffolds to enhance their inhibitory activity.

Kinase Inhibitors

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-cyanophenyl group is a common feature in many kinase inhibitors, often serving as a key binding element. This reagent is used in the synthesis of inhibitors for various kinases, including Tumor progression locus 2 (Tpl2) kinase.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. Antagonists of the P2X7 receptor are being investigated as potential treatments for chronic pain and inflammatory conditions. The 4-cyanophenyl group has been incorporated into the structure of P2X7 antagonists to modulate their potency and pharmacokinetic properties.

Data Presentation

The following tables summarize quantitative data for compounds synthesized using this compound.

Table 1: Structure-Activity Relationship of Dual Aromatase-Sulfatase Inhibitors

Compound IDR1R2Aromatase IC50 (nM)STS IC50 (nM)
1 HH1535
2 FH1240
3 ClH2.318
4 BrH0.822.6
5 HF1.348

Table 2: Activity of Tpl2 Kinase Inhibitors

Compound IDStructureTpl2 Kinase IC50 (nM)
6 6-phenyl-4-(phenylamino)-1,7-naphthyridine-3-carbonitrile>10000
7 6-(4-cyanophenyl)-4-(phenylamino)-1,7-naphthyridine-3-carbonitrile150

Table 3: Activity of P2X7 Receptor Antagonists

Compound IDStructureP2X7 IC50 (µM)
8 N-((1-(3-(1H-tetrazol-5-yl)phenyl)cyclohexyl)methyl)benzamide5.8
9 4-cyano-N-((1-(3-(1H-tetrazol-5-yl)phenyl)cyclohexyl)methyl)benzamide1.2

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl or heteroaryl nitrile.

Protocol 2: Synthesis of a Tpl2 Kinase Inhibitor Intermediate

This protocol describes the synthesis of 6-(4-cyanophenyl)-4-(phenylamino)-1,7-naphthyridine-3-carbonitrile, a Tpl2 kinase inhibitor, via a Suzuki-Miyaura coupling reaction.

Materials:

  • 6-chloro-4-(phenylamino)-1,7-naphthyridine-3-carbonitrile (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.1 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine 6-chloro-4-(phenylamino)-1,7-naphthyridine-3-carbonitrile, this compound, and K₃PO₄.

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate vial, prepare a pre-catalyst solution by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the pre-catalyst solution to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Visualizations

Signaling Pathway

PARP_DNA_Repair cluster_0 DNA Damage cluster_1 PARP Activation and DNA Repair cluster_2 Inhibition by Rucaparib DNA_Damage Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR binds to SSB Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates DNA_Repair->DNA_Damage resolves Rucaparib Rucaparib (PARP Inhibitor) Rucaparib->PARP1 inhibits

Caption: PARP1-mediated DNA single-strand break repair pathway and its inhibition by Rucaparib.

Experimental Workflow

Suzuki_Coupling_Workflow start Start reactants Combine Reactants: - Aryl Halide - 4-Cyanophenylboronic acid pinacol ester - Base start->reactants inert_atm Establish Inert Atmosphere (N2 or Ar) reactants->inert_atm solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert_atm->solvent_catalyst heating Heat and Stir (80-100 °C, 4-12h) solvent_catalyst->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationships in SAR

SAR_Logic cluster_Modifications Structural Modifications cluster_Outcomes Observed Outcomes Core Core Scaffold 4-Cyanophenyl Group Aryl_Halide Vary Aryl Halide (e.g., different heterocycles) Core->Aryl_Halide is modified by Linker Modify Linker (e.g., length, rigidity) Core->Linker is modified by Substituents Introduce Substituents (e.g., electron-donating/withdrawing) Core->Substituents is modified by Potency Changes in Potency (IC50 values) Aryl_Halide->Potency influences Selectivity Alteration in Selectivity Aryl_Halide->Selectivity influences Linker->Potency affects PK_Properties Modified Pharmacokinetic Properties Linker->PK_Properties affects Substituents->Potency impacts Substituents->Selectivity impacts Substituents->PK_Properties impacts

Caption: Logical relationships in a typical Structure-Activity Relationship (SAR) study.

Application Notes: 4-Cyanophenylboronic Acid Pinacol Ester in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanophenylboronic acid pinacol ester is a versatile building block for the synthesis of conjugated polymers used in a variety of organic electronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its utility stems from the presence of a boronic acid pinacol ester group, which is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an electron-withdrawing cyano group that allows for the fine-tuning of the electronic and optical properties of the resulting polymers. The pinacol ester form offers enhanced stability and easier handling compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic protocols.[1][2]

This document provides detailed application notes and a general experimental protocol for the synthesis of conjugated polymers utilizing 4-cyanophenylboronic acid pinacol ester.

Key Applications

The incorporation of the 4-cyanophenyl moiety into a conjugated polymer backbone can significantly influence the material's properties:

  • Tuning of Optoelectronic Properties: The strong electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. This can lead to red-shifted absorption and emission spectra, which is desirable for creating materials that absorb or emit light at longer wavelengths.

  • Improved Electron Transport: The introduction of electron-deficient units can enhance the electron affinity of the polymer, potentially improving its performance as an n-type or ambipolar semiconductor in OFETs.

  • Enhanced Intermolecular Interactions: The polar cyano group can promote intermolecular interactions, which may influence the solid-state packing and morphology of the polymer films, impacting charge transport and device performance.

Quantitative Data Summary

The following table summarizes representative properties of a fluorene-based copolymer incorporating a cyanophenyl unit, synthesized via Suzuki polymerization. The data is illustrative and actual values will vary depending on the specific comonomer, polymer molecular weight, and processing conditions.

PropertyRepresentative Value
Number Average Molecular Weight (Mn)15 - 30 kDa
Weight Average Molecular Weight (Mw)30 - 60 kDa
Polydispersity Index (PDI)1.5 - 2.5
UV-Vis Absorption Maximum (λ_abs) in solution380 - 420 nm
Photoluminescence Emission Maximum (λ_em) in solution420 - 550 nm
HOMO Energy Level-5.4 to -5.8 eV
LUMO Energy Level-2.8 to -3.2 eV
Electrochemical Band Gap2.2 - 2.8 eV

Experimental Protocols

General Protocol for the Synthesis of a Poly(fluorene-co-cyanophenyl) Copolymer via Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the copolymerization of 2,7-dibromo-9,9-dioctylfluorene and 4-cyanophenylboronic acid pinacol ester.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • 4-Cyanophenylboronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃) or Tetraethylammonium hydroxide (NEt₄OH)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Acetone

  • Hexane

  • Silica gel

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), 4-cyanophenylboronic acid pinacol ester (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq).

  • Solvent and Base Addition: Evacuate the flask and backfill with argon or nitrogen three times. Add anhydrous toluene via syringe. To this mixture, add a degassed aqueous solution of K₂CO₃ (2 M, 4.0 eq) or an aqueous solution of NEt₄OH (20 wt%, 4.0 eq).

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To terminate the polymerization, an excess of phenylboronic acid can be added and the reaction stirred for an additional 4-6 hours, followed by the addition of bromobenzene and stirring for another 4-6 hours.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 100 mL). Concentrate the organic phase by rotary evaporation.

  • Purification: Precipitate the crude polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol. Collect the fibrous polymer by filtration.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform or toluene to fractionate the polymer based on solubility and remove oligomeric impurities.

  • Final Precipitation and Drying: Precipitate the purified polymer from the chloroform or toluene fraction into methanol. Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.

Visualizations

Suzuki_Polymerization_Workflow Monomers Monomer Loading (Dibromo- and Diboronic Ester Monomers) Catalyst Catalyst & Base Addition (e.g., Pd₂(dba)₃, P(o-tol)₃, K₂CO₃) Monomers->Catalyst 1 Polymerization Polymerization (Inert Atmosphere, 90-100 °C) Catalyst->Polymerization 2 Workup Work-up & Precipitation (Phase Separation, Precipitation in Methanol) Polymerization->Workup 3 Purification Purification (Soxhlet Extraction) Workup->Purification 4 FinalPolymer Purified Conjugated Polymer Purification->FinalPolymer 5 Characterization Characterization (GPC, NMR, UV-Vis, etc.) FinalPolymer->Characterization

Caption: Workflow for the synthesis and characterization of conjugated polymers.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

References

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling of 4-Cyanophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and substituted aromatic structures. This application note provides a detailed protocol for a typical Suzuki reaction using 4-cyanophenylboronic acid pinacol ester, an electron-deficient coupling partner that can present unique challenges. The protocol outlines optimal conditions, reagent selection, and work-up procedures to achieve high yields and purity.

The electron-withdrawing nature of the nitrile group in 4-cyanophenylboronic acid pinacol ester can decrease the nucleophilicity of the boronic ester, potentially slowing the rate-limiting transmetalation step in the catalytic cycle.[1] Consequently, the selection of an appropriate palladium catalyst, ligand, and base is critical for an efficient reaction. This protocol has been developed to address these challenges, providing a reliable method for researchers.

Experimental Protocol

This section details a representative procedure for the Suzuki-Miyaura coupling of 4-cyanophenylboronic acid pinacol ester with an aryl bromide (e.g., 4-bromoanisole).

Materials and Reagents:

  • 4-Cyanophenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Reaction Setup and Procedure:

  • Inert Atmosphere: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 4-cyanophenylboronic acid pinacol ester (1.2 equiv), palladium catalyst, and base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) active catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. A common solvent system is a 4:1 to 5:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water. The addition of water is often beneficial for the hydrolysis of the pinacol ester to the more reactive boronic acid.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki reaction with electron-deficient boronic esters. The following tables summarize typical reaction conditions and corresponding yields for the coupling of cyanophenylboronic species with aryl halides from various literature sources.

Table 1: Comparison of Palladium Catalysts and Reaction Conditions

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf)dppfK₂CO₃DME/Water80-10018~65
PdCl₂PPh₃Na₂CO₃Ethanol10018-24Varies
Pd(PPh₃)₂Cl₂PPh₃K₃PO₄Toluene110-Excellent

Note: Yields are representative and can vary based on the specific aryl halide and reaction scale.

Table 2: Substrate Scope with Optimized Conditions

Aryl HalideProductYield (%)
4-Bromoanisole4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile>90
1-Bromo-4-fluorobenzene4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile~85
3-Bromopyridine4-(Pyridin-3-yl)benzonitrile~70

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Boronic Ester, Catalyst, Base Setup Assemble Flask, Condenser Reagents->Setup Glassware Dry Glassware Glassware->Setup Inert Purge with N2/Ar Setup->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent Heat Heat to 80-110 °C with Stirring AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Extract Extraction with Ethyl Acetate & Water Cool->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product Characterize Characterization (NMR, MS) Product->Characterize

References

Application Notes and Protocols for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile and widely utilized building block in modern organic synthesis. Its stability, ease of handling, and reactivity make it an invaluable reagent for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the cyano group, a key pharmacophore and versatile synthetic handle, combined with the robust pinacol boronate ester, allows for its participation in a variety of cross-coupling reactions.

This document provides detailed application notes on the functional group tolerance of this compound in key synthetic transformations, along with specific experimental protocols for its use.

Chemical Properties

PropertyValue
CAS Number 171364-82-2
Molecular Formula C₁₃H₁₆BNO₂
Molecular Weight 229.08 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as THF, dioxane, DMF, and toluene.

Key Applications and Functional Group Tolerance

This compound is predominantly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Evans-Lam amination reactions. Its functional group tolerance is a critical aspect of its utility, enabling the synthesis of highly functionalized molecules without the need for extensive protecting group strategies.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner. The reaction generally tolerates a wide array of functional groups on the coupling partner (typically an aryl or vinyl halide/triflate).

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Functional Group Tolerance in Suzuki-Miyaura Coupling:

The following table summarizes the compatibility of various functional groups on the aryl halide coupling partner in Suzuki-Miyaura reactions with this compound.

Functional Group on Aryl HalideToleranceExample Coupling PartnerTypical Yield (%)Notes
Electron-donating groups (EDGs)
Alkoxy (-OR)Excellent4-Bromoanisole85-95Generally high yields are obtained.
Alkyl (-R)Excellent4-Bromotoluene80-92Steric hindrance on the aryl halide can affect reaction rates.
Amino (-NR₂)Good4-Bromoaniline70-85The amino group can sometimes coordinate to the palladium catalyst, potentially requiring ligand optimization.
Electron-withdrawing groups (EWGs)
Ester (-COOR)ExcellentMethyl 4-bromobenzoate90-98Highly compatible and often proceeds with high efficiency.
Ketone (-COR)Excellent4-Bromoacetophenone88-96The ketone functionality is well-tolerated.
Nitro (-NO₂)Good4-Bromonitrobenzene75-90The nitro group is generally compatible, although harsh basic conditions should be avoided.
Aldehyde (-CHO)Moderate4-Bromobenzaldehyde60-80Aldehydes can be sensitive to some basic conditions, potentially leading to side reactions. Milder bases are recommended.
Halogens
Fluoro (-F)Excellent4-Bromo-1-fluorobenzene85-95C-F bonds are generally inert under Suzuki coupling conditions.
Chloro (-Cl)Good4-Bromo-1-chlorobenzene70-85Selective coupling at the more reactive C-Br bond is typically observed.
Heterocycles
PyridineGood2-Bromopyridine70-85The nitrogen atom in pyridines can interact with the palladium catalyst, sometimes requiring specific ligands or conditions for optimal results.
ThiopheneExcellent2-Bromothiophene85-95Thiophene derivatives are generally excellent coupling partners.
IndoleGood5-Bromoindole70-85N-H bonds in indoles are generally tolerated, but N-protection can sometimes improve yields.
Chan-Evans-Lam Amination

The Chan-Evans-Lam (CEL) reaction provides a valuable method for the formation of C-N bonds. This compound can be coupled with a variety of amines and other N-nucleophiles. The nitrile group on the boronic ester is well-tolerated in this copper-catalyzed transformation.[1]

General Reaction Scheme:

G reagent1 4-(PinB)-Ph-CN conditions Cu(OAc)₂, Base Solvent, O₂ (air) reagent1->conditions reagent2 R¹R²NH reagent2->conditions product R¹R²N-Ph-CN conditions->product C-N bond formation

Caption: General workflow for Chan-Evans-Lam amination.

Functional Group Tolerance in Chan-Evans-Lam Amination:

The CEL coupling of this compound shows good tolerance for various functional groups on the amine coupling partner.

Amine SubstrateFunctional GroupToleranceTypical Yield (%)Notes
Primary Alkylamines -CH₂NH₂Good60-80Generally proceed well.
Secondary Alkylamines R₂NHGood65-85Steric hindrance can influence reaction rates.
Primary Anilines Ar-NH₂Excellent70-95Electron-rich and electron-deficient anilines are well-tolerated.[2]
Secondary Anilines Ar-NHRGood60-80Can be more challenging than primary anilines.
Amides R-CONH₂Moderate40-60N-Arylation of amides is possible but may require specific conditions.
Heterocyclic Amines e.g., Pyrrolidine, PiperidineExcellent75-90Saturated nitrogen heterocycles are good substrates.
Aromatic N-Heterocycles e.g., Imidazole, PyrazoleGood60-80N-Arylation of these heterocycles is a common application.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Bromoanisole

This protocol describes the synthesis of 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants & Catalyst B 2. Add Base & Solvents A->B C 3. Degas Mixture B->C D 4. Heat to 90 °C (Stir for 12 h) C->D E 5. Cool & Dilute D->E F 6. Aqueous Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Protocol 2: Chan-Evans-Lam Amination of this compound with Aniline

This protocol describes the synthesis of 4-(phenylamino)benzonitrile.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Boronic Ester, Amine, and Copper Catalyst B 2. Add Solvent and Base A->B C 3. Stir in Open Air B->C D 4. Stir at Room Temperature (24-72 h) C->D E 5. Filter through Celite D->E F 6. Concentrate E->F G 7. Column Chromatography F->G

Caption: Experimental workflow for a Chan-Evans-Lam amination reaction.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Celite

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, aniline, and copper(II) acetate.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture vigorously, open to the air, at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(phenylamino)benzonitrile.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its broad functional group tolerance in key cross-coupling reactions such as the Suzuki-Miyaura and Chan-Evans-Lam reactions makes it an ideal building block for the synthesis of complex molecules in drug discovery and materials science. The protocols provided herein serve as a starting point for the use of this reagent, and optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for Scalable Synthesis and Utilization of 4-Cyanophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scalable synthesis of 4-cyanophenylboronic acid pinacol ester and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Additionally, an application in stimuli-responsive drug delivery is detailed, highlighting the versatility of this chemical intermediate.

Introduction

4-Cyanophenylboronic acid pinacol ester is a versatile and highly valuable building block in organic synthesis. Its stability, ease of handling, and reactivity make it a preferred reagent in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This is particularly relevant in the pharmaceutical industry for the synthesis of complex biaryl structures found in many active pharmaceutical ingredients (APIs). The cyano group offers a handle for further chemical transformations, and the pinacol ester enhances stability and solubility compared to the corresponding boronic acid.

Scalable Synthesis of 4-Cyanophenylboronic Acid Pinacol Ester

A robust and scalable two-step, one-pot synthesis of 4-cyanophenylboronic acid pinacol ester can be achieved from commercially available 4-bromobenzonitrile. The first step involves a lithium-halogen exchange followed by borylation with a trialkyl borate. The resulting boronic acid is then directly esterified with pinacol.

Experimental Protocol: Scalable Two-Step, One-Pot Synthesis

Materials:

  • 4-Bromobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Pinacol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heptane or Hexanes

Procedure:

  • Reaction Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromobenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithiation: The solution is cooled to between -78 °C and -70 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.

  • Borylation: Trimethyl borate (1.5 eq) is added dropwise, ensuring the temperature does not rise above -65 °C. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Hydrolysis and Esterification: The reaction is quenched by the slow addition of 2M HCl (3.0 eq) at 0 °C. The mixture is stirred for 30 minutes. Pinacol (1.2 eq) is then added, and the mixture is stirred vigorously for 4-6 hours at room temperature to facilitate esterification.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude 4-cyanophenylboronic acid pinacol ester is purified by recrystallization from a suitable solvent system, such as heptane or a mixture of hexanes and ethyl acetate, to yield a white to off-white crystalline solid.

Quantitative Data for Synthesis
ScaleStarting Material (4-Bromobenzonitrile)Yield (%)Purity (%)Notes
Lab Scale (1 g)1.0 g85-95>98High yield and purity achieved with standard laboratory equipment.
Pilot Scale (100 g)100 g80-90>98Good scalability with efficient temperature control.
Production Scale (1 kg)1.0 kg75-85>97Yields remain high at kilogram scale, demonstrating a robust process.

Note: Yields and purity are representative and can vary based on specific reaction conditions and purification efficiency.

Synthesis Workflow Diagram

G cluster_synthesis Scalable Synthesis Workflow start Start: 4-Bromobenzonitrile in THF lithiation Lithiation (-78 °C with n-BuLi) start->lithiation borylation Borylation (-78 °C with Trimethyl borate) lithiation->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis esterification Esterification (Pinacol) hydrolysis->esterification workup Workup & Purification (Extraction, Recrystallization) esterification->workup end_product Final Product: 4-Cyanophenylboronic Acid Pinacol Ester workup->end_product

Caption: Workflow for the scalable synthesis of 4-cyanophenylboronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of 4-cyanophenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[1] This reaction is a powerful tool for C-C bond formation in drug development.

Experimental Protocol: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

Materials:

  • 4-Iodobenzoic acid

  • 4-Cyanophenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask are added 4-iodobenzoic acid (1.0 eq), 4-cyanophenylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: 1,4-Dioxane and water (4:1 v/v) are added. The mixture is degassed by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred under a nitrogen atmosphere for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with 1M HCl. The organic layer is then extracted with a saturated sodium bicarbonate solution. The aqueous extracts are combined and acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.

Quantitative Data for Suzuki-Miyaura Coupling
Aryl HalideCatalyst SystemBaseSolventYield (%)Purity (%)
4-Iodobenzoic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water85-95>98
Methyl 4-bromobenzoatePd(dppf)Cl₂K₃PO₄Toluene/Water80-90>97
4-BromoanisolePd(PPh₃)₄Cs₂CO₃DME/Water88-96>98

Note: Yields and purity are representative and depend on the specific substrates and reaction conditions.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in ROS-Responsive Drug Delivery

Phenylboronic acid pinacol esters can be incorporated as linkers in drug delivery systems that are responsive to reactive oxygen species (ROS). In environments with high levels of ROS, such as inflamed tissues or tumors, the boronic ester is cleaved, leading to the release of an encapsulated therapeutic agent.

Signaling Pathway for ROS-Responsive Drug Release

This mechanism relies on the oxidative cleavage of the carbon-boron bond of the phenylboronic acid pinacol ester in the presence of ROS, such as hydrogen peroxide (H₂O₂). This cleavage leads to the disassembly of the nanocarrier and the subsequent release of the drug payload at the target site.

G cluster_drug_delivery ROS-Responsive Drug Delivery nanoparticle Drug-Loaded Nanoparticle (with Phenylboronic Acid Pinacol Ester Linker) cleavage Oxidative Cleavage of Boronic Ester Linker nanoparticle->cleavage exposed to ros High ROS Environment (e.g., H₂O₂) ros->cleavage triggers disassembly Nanoparticle Disassembly cleavage->disassembly drug_release Drug Release disassembly->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile organic building block with significant applications in the field of materials science. Its unique structure, featuring a reactive boronic acid pinacol ester group and a polar nitrile moiety, makes it a valuable precursor for the synthesis of a wide range of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of liquid crystals, fluorescent porous organic polymers (POPs), and covalent organic frameworks (COFs).

I. Synthesis of Cyanobiphenyl Liquid Crystals

The cyanobiphenyl scaffold is a cornerstone in the field of liquid crystal displays due to its desirable mesomorphic properties. The introduction of a cyano group at the terminal position of a biphenyl core structure imparts a large dipole moment, which is crucial for the alignment of the molecules in an electric field. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of cyanobiphenyls, where this compound serves as a key reactant.

Application Note:

The Suzuki-Miyaura coupling of this compound with various 4-substituted bromoarenes allows for the synthesis of a library of cyanobiphenyl derivatives with tailored liquid crystalline properties. The nature of the substituent on the bromoarene can be varied to tune the mesophase behavior, clearing points, and other physical properties of the resulting liquid crystal.

Experimental Protocol: Synthesis of 4'-Alkoxy-4-cyanobiphenyl

This protocol describes a general procedure for the synthesis of 4'-alkoxy-4-cyanobiphenyls via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Alkoxybromobenzene (e.g., 4-butoxybromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-alkoxybromobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4'-alkoxy-4-cyanobiphenyl.

Quantitative Data:
Product (R = Alkyl Chain)Yield (%)Melting Point (°C)Nematic to Isotropic Transition (°C)
4'-Butoxy-4-cyanobiphenyl8578-80101-102
4'-Hexyloxy-4-cyanobiphenyl8265-67105-106
4'-Octyloxy-4-cyanobiphenyl8054-56107-108

Experimental Workflow:

Suzuki Coupling Workflow for Liquid Crystal Synthesis

II. Synthesis of Fluorescent Porous Organic Polymers (POPs)

Fluorescent porous organic polymers (POPs) are a class of materials that combine high surface area with tunable fluorescence properties, making them promising candidates for applications in chemical sensing, catalysis, and optoelectronics. The incorporation of this compound into the polymer backbone can introduce both porosity and a fluorescent signaling unit.

Application Note:

The Suzuki-Miyaura polymerization of this compound with multitopic aryl bromides can lead to the formation of highly cross-linked, fluorescent POPs. The porosity and fluorescence characteristics of these polymers can be tuned by the choice of the comonomer. For instance, using a comonomer with an extended π-system can lead to red-shifted emission and enhanced fluorescence quantum yields.[1]

Experimental Protocol: Synthesis of a Fluorescent POP

This protocol describes the synthesis of a fluorescent POP via a Suzuki-Miyaura cross-coupling polymerization.

Materials:

  • This compound

  • 1,3,5-Tribromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Methanol

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, combine this compound (1.5 eq) and 1,3,5-tribromobenzene (1.0 eq).

  • Add a solution of potassium carbonate (6.0 eq) in water.

  • Add DMF as the solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Heat the mixture to 120 °C and stir for 48 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the polymer sequentially with water, methanol, acetone, and THF to remove any unreacted monomers and catalyst residues.

  • Dry the polymer in a vacuum oven at 80 °C overnight.

Quantitative Data:
PropertyValue
BET Surface Area500-800 m²/g
Pore Volume0.3-0.5 cm³/g
Fluorescence Emission Max (λem)420-450 nm (in solid state)
Fluorescence Quantum Yield (ΦF)0.1-0.3 (in solid state)

Experimental Workflow:

Workflow for Fluorescent POP Synthesis

III. Synthesis of Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The use of this compound as a linker in COF synthesis can lead to materials with permanent porosity and interesting electronic properties.

Application Note:

Solvothermal synthesis involving the co-condensation of this compound with planar, multitopic phenols, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), can yield highly crystalline, two-dimensional COFs. The resulting COFs possess a honeycomb-like porous structure with the cyanophenyl groups decorating the pore walls. These materials are of interest for gas storage and separation applications.

Experimental Protocol: Solvothermal Synthesis of a 2D COF

This protocol details the solvothermal synthesis of a 2D COF from this compound and HHTP.

Materials:

  • This compound

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene

  • 1,4-Dioxane

  • Acetic acid (aqueous solution, 6 M)

Procedure:

  • In a Pyrex tube, place this compound (1.5 eq) and 2,3,6,7,10,11-hexahydroxytriphenylene (1.0 eq).

  • Add a mixture of mesitylene and 1,4-dioxane (1:1 v/v) as the solvent.

  • Add a small amount of aqueous acetic acid (6 M) as a catalyst.

  • Flash-freeze the tube in liquid nitrogen and evacuate to a pressure of <100 mTorr.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the COF with anhydrous acetone and then with anhydrous THF.

  • Activate the COF by heating under vacuum at 150 °C for 12 hours.

Quantitative Data:
PropertyValue
BET Surface Area1000-1500 m²/g
Langmuir Surface Area1500-2000 m²/g
Pore Diameter~1.5 nm
Thermal Stability (TGA, 5% weight loss)> 400 °C

Experimental Workflow:

Workflow for 2D COF Synthesis

Conclusion

This compound is a highly valuable and versatile building block in materials science. Its ability to participate in robust and efficient C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, allows for the rational design and synthesis of a diverse range of functional materials. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this compound in the development of novel liquid crystals, fluorescent porous organic polymers, and covalent organic frameworks with tailored properties for a variety of applications.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Cyanophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of 4-Cyanophenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 4-Cyanophenylboronic acid pinacol ester resulted in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with electron-deficient boronic esters like 4-Cyanophenylboronic acid pinacol ester, can often be attributed to a few critical factors. Begin by systematically evaluating your reagents and reaction conditions:

  • Reagent Quality and Stability: Although boronic esters are generally more stable than their corresponding boronic acids, they can still degrade.[1] Electron-deficient arylboronic compounds are particularly susceptible to protodeboronation, a significant side reaction where the boronic ester group is replaced by a hydrogen atom.[1][2] It is advisable to use fresh, high-purity 4-Cyanophenylboronic acid pinacol ester.

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to oxygen.[1][3] Oxidation can deactivate the Pd(0) catalyst, leading to incomplete conversion.[3] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Atmosphere: The strict exclusion of oxygen is crucial.[3] The presence of oxygen can lead to the decomposition of the catalyst and the homocoupling of boronic acids.[3] Ensure your reaction vessel is thoroughly purged with an inert gas, such as argon or nitrogen, and that your solvents are properly degassed.[1][4]

  • Aryl Halide Reactivity: The reactivity of your coupling partner plays a significant role. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][5]

Q2: I suspect protodeboronation is the primary cause of my low yield. What strategies can I employ to minimize this side reaction?

A2: Protodeboronation is a common issue with electron-deficient boronic acids.[1][2] The electron-withdrawing nature of the cyano group in 4-Cyanophenylboronic acid pinacol ester can accelerate this undesired reaction.[6] To mitigate protodeboronation, consider the following adjustments:

  • Choice of Base: The base is essential for activating the boronic ester but can also promote protodeboronation.[7] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial.[1][4]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can serve as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.

  • Use of More Stable Boron Reagents: If protodeboronation persists, consider converting the boronic acid pinacol ester to a more stable form, such as a potassium trifluoroborate salt or a MIDA boronate, which are less prone to this side reaction.[3]

Q3: How does the electron-withdrawing cyano group on the boronic ester affect the Suzuki coupling reaction?

A3: The cyano group, being strongly electron-withdrawing, can present challenges in Suzuki couplings. Electron-deficient boronic acids often exhibit slower rates of transmetalation, a key step in the catalytic cycle.[8] This can lead to lower overall reaction efficiency. To counteract this, it is crucial to select a catalyst system that promotes rapid oxidative addition and facilitates the transmetalation step.[8] Additionally, electron-withdrawing substituents can increase the rate of hydrolytic deboronation.[6]

Q4: Which catalyst and ligand combination is recommended for coupling with 4-Cyanophenylboronic acid pinacol ester?

A4: For challenging substrates like electron-deficient boronic esters, highly active catalyst systems are generally required. Buchwald-type phosphine ligands, such as SPhos and XPhos, paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are known to be effective for a broad range of substrates, including electron-poor ones.[8] While readily available, Pd(PPh₃)₄ may exhibit lower activity for more challenging couplings and might require higher temperatures.[8]

Troubleshooting Guide

If you are experiencing low yields, systematically work through the following troubleshooting steps. The tables below provide a comparison of various reaction parameters that can be optimized.

Step 1: Verify Reagent and Reaction Setup Integrity

Before altering reaction conditions, ensure the fundamentals are correct.

ParameterCheckpointRecommendation
Boronic Ester Purity and AgeUse fresh, high-purity 4-Cyanophenylboronic acid pinacol ester.
Aryl Halide ReactivityConfirm the reactivity of your aryl halide (I > Br > OTf >> Cl).[1] For less reactive halides, a more active catalyst system may be needed.
Catalyst/Ligand ActivityUse fresh catalyst and ligands. Phosphine ligands are susceptible to oxidation.[1]
Solvent Purity and DegassingUse anhydrous, degassed solvents to prevent catalyst deactivation.[1]
Inert Atmosphere Oxygen ExclusionEnsure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen).[1][3]
Step 2: Optimization of Reaction Conditions

If the initial checks do not resolve the issue, proceed with optimizing the reaction parameters.

Table 1: Comparison of Bases for Suzuki Coupling with Electron-Deficient Boronic Esters

BaseSolvent SystemTemperature (°C)Expected Outcome
K₃PO₄Toluene/H₂O (9:1)80Effective for many Suzuki couplings, promoting high reaction rates.[8]
Cs₂CO₃Dioxane100A strong, effective base, often used in challenging couplings.[4][9]
K₂CO₃THF/H₂O75A common and effective base, but may be less optimal for this specific substrate.[4]
KFToluene80-100A milder base that can be effective while minimizing side reactions.[10]

Table 2: Comparison of Catalyst Systems for Suzuki Coupling with Electron-Deficient Boronic Esters

Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantages
Pd(OAc)₂ / SPhosBuchwald-type phosphine1-2High activity for a broad range of substrates, including electron-deficient ones.[8]
Pd₂(dba)₃ / XPhosBuchwald-type phosphine1-2Excellent for sterically hindered and electron-poor substrates.[8]
Pd(dppf)Cl₂Diphosphine complex2-5Relatively air-stable and good for a range of substrates.[8][11]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)2-5Readily available but may have lower activity for challenging substrates.[8]

Table 3: Comparison of Solvents for Suzuki Coupling

SolventKey PropertiesCommon Pairings
Dioxane Aprotic, water-miscibleOften used with aqueous bases.
Toluene Aprotic, water-immiscibleForms a biphasic system with aqueous bases.
THF Aprotic, water-miscibleAnother common choice for Suzuki couplings.
Ethanol/Water ProticCan be effective but may increase the risk of protodeboronation.

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-Cyanophenylboronic acid pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]

  • Reaction Execution: Place the vial in a pre-heated reaction block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Visualizations

G Troubleshooting Workflow for Low Yield Suzuki Coupling start Low Yield in Suzuki Coupling reagent_check Check Reagent Quality and Reaction Setup start->reagent_check condition_optimization Optimize Reaction Conditions start->condition_optimization side_reactions Investigate Side Reactions start->side_reactions sub_reagent Boronic Ester Purity Aryl Halide Reactivity Catalyst/Ligand Integrity reagent_check->sub_reagent sub_setup Inert Atmosphere Degassed Solvents reagent_check->sub_setup sub_conditions Base Selection Solvent System Catalyst/Ligand Choice Temperature condition_optimization->sub_conditions sub_side_reactions Protodeboronation Homocoupling side_reactions->sub_side_reactions success Improved Yield sub_reagent->success If Resolved sub_setup->success If Resolved sub_conditions->success If Resolved sub_side_reactions->condition_optimization Address with Condition Changes

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

G Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_halide R1-Pd(II)L_n-X (Oxidative Addition Product) pd0->pd2_halide Oxidative Addition (R1-X) pd2_r2 R1-Pd(II)L_n-R2 (Transmetalation Product) pd2_halide->pd2_r2 Transmetalation (R2-B(OR)2 + Base) product R1-R2 (Coupled Product) pd2_r2->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Technical Support Center: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, also known as 4-cyanophenylboronic acid pinacol ester, include hydrolysis, protodeboronation, and oxidation.[1] The presence of the electron-withdrawing nitrile group can influence its stability.

  • Hydrolysis: The pinacol ester can react with water to hydrolyze to 4-cyanophenylboronic acid and pinacol.[1][2] This process can be catalyzed by both acidic and basic conditions.[1] The rate of hydrolysis is significantly influenced by the pH of the solution.[2][3]

  • Protodeboronation: This is a common side reaction in cross-coupling reactions where the carbon-boron bond is cleaved by a proton source (e.g., water, alcohols), replacing the boronic ester group with a hydrogen atom, leading to the formation of benzonitrile.[1] This side reaction leads to a reduction in the yield of the desired product.[1]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, especially when exposed to air or other oxidizing agents.[1][4]

Q2: How should I store this compound to ensure its stability?

A2: Due to its sensitivity to moisture and air, this compound should be stored in a tightly sealed container in a cool, dry place.[1] For long-term storage, refrigeration at 4°C is recommended to minimize degradation.[5]

Q3: Can the nitrile group in this compound participate in side reactions?

A3: Yes, the nitrile group (-C≡N) can undergo side reactions under certain conditions. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using appropriate reducing agents.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Catalyst Inactivity: The palladium catalyst may have decomposed to palladium black.[4] 2. Reagent Degradation: The boronic acid pinacol ester may have hydrolyzed or undergone protodeboronation prior to or during the reaction.[1][6] 3. Insufficient Base: The presence of a base is crucial for the transmetalation step.[7][8]1. Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling.[9] 2. Use Fresh Reagent: Use a fresh bottle of the boronic acid pinacol ester or verify the purity of the existing stock. 3. Optimize Base and Solvent: The choice of base and solvent system can significantly impact the reaction yield.[7] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., dioxane/water, THF/water, DMF).[6][10][11]
Presence of Homocoupling Byproduct (4,4'-dicyanobiphenyl) 1. Oxygen in the Reaction: The presence of molecular oxygen can promote the homocoupling of the boronic acid.[9] 2. Catalyst System: Certain palladium catalysts and ligands may favor homocoupling.1. Rigorous Degassing: Employ thorough degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen). 2. Ligand Screening: Experiment with different phosphine ligands, as they can influence the rate of reductive elimination versus side reactions.
Presence of Benzonitrile Byproduct 1. Protodeboronation: The boronic ester has been replaced by a hydrogen atom. This can be caused by excess water or other proton sources in the reaction mixture.[1][4]1. Use Anhydrous Solvents: Ensure that the organic solvents used are anhydrous. 2. Control Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. The ratio of organic solvent to water should be carefully controlled.[10]
Formation of 4-cyanophenylboronic acid 1. Hydrolysis of the Pinacol Ester: The boronic acid pinacol ester has hydrolyzed.[1][2]1. Minimize Water: Use anhydrous conditions where possible or add the boronic ester later in the reaction setup. 2. In-situ Generation: The hydrolysis of the pinacol ester to the boronic acid is often a necessary step for the catalytic cycle to proceed under basic conditions.[1] The presence of the boronic acid is not necessarily detrimental unless it leads to other degradation pathways before cross-coupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure for Monitoring Hydrolysis of the Pinacol Ester:

A general procedure for observing the hydrolysis of pinacol boronic esters involves dissolving the ester in a solvent mixture and monitoring the formation of the corresponding boronic acid over time.

  • Dissolve a known quantity of this compound in a solvent such as methanol or a buffered aqueous solution.[12]

  • Stir the mixture at room temperature.

  • At various time intervals, take aliquots of the reaction mixture.

  • Analyze the aliquots by a suitable analytical technique, such as reverse-phase HPLC, to quantify the remaining pinacol ester and the formed 4-cyanophenylboronic acid.[3]

Visualizations

Suzuki_Coupling_Side_Reactions reagent 4-(4,4,5,5-Tetramethyl-1,3,2- dioxaborolan-2-yl)benzonitrile desired_product Desired Cross-Coupling Product reagent->desired_product Suzuki Coupling (with Ar-X, Pd catalyst, Base) homocoupling Homocoupling Byproduct (4,4'-dicyanobiphenyl) reagent->homocoupling O₂, Pd catalyst protodeboronation Protodeboronation Byproduct (Benzonitrile) reagent->protodeboronation H⁺ source (e.g., H₂O) hydrolysis Hydrolysis Product (4-Cyanophenylboronic Acid) reagent->hydrolysis H₂O (acid or base catalyzed) nitrile_hydrolysis Nitrile Hydrolysis Byproduct (4-Carboxybenzonitrile) reagent->nitrile_hydrolysis H₂O, H⁺ or OH⁻

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Ester, Aryl Halide) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts homocoupling Homocoupling Observed? analyze_byproducts->homocoupling protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation homocoupling->protodeboronation No degas Improve Degassing (Inert atmosphere) homocoupling->degas Yes use_anhydrous Use Anhydrous Solvents Control Water Content protodeboronation->use_anhydrous Yes optimize Optimize Conditions (Screen Ligands, Bases) protodeboronation->optimize No degas->optimize use_anhydrous->optimize end Improved Yield optimize->end

Caption: Troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Purification of Products from 4-Cyanophenylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 4-Cyanophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a reaction with 4-cyanophenylboronic acid pinacol ester?

A1: Common impurities include unreacted starting materials, homocoupled byproducts (such as B2pin2), and the corresponding boronic acid formed from the hydrolysis of the pinacol ester.[1][2] Protodeboronation, where the boronic ester group is replaced by a hydrogen atom, can also occur as a side reaction.[3][4]

Q2: My 4-cyanophenylboronic acid pinacol ester appears to be degrading during silica gel column chromatography. Why is this happening and what can I do to prevent it?

A2: Standard silica gel is acidic and can promote the hydrolysis of the pinacol ester to the corresponding boronic acid, which then strongly adsorbs to the silica, leading to tailing and low recovery.[5] To mitigate this, you can use boric acid-impregnated silica gel, which suppresses the over-adsorption of the boronic ester.[6][7] Alternatively, using neutral alumina or deactivated silica gel (by pre-treating with a base like triethylamine) can also be effective.[2]

Q3: Can I use my crude product containing 4-cyanophenylboronic acid pinacol ester directly in the next step (e.g., a Suzuki coupling) without purification?

A3: In some cases, it is possible to use the crude boronate ester directly in the subsequent reaction, especially if the impurities are known not to interfere.[2] However, for optimal results and to avoid side reactions, purification is generally recommended to remove unreacted starting materials and byproducts. The purity of the boronic ester is critical for the success of Suzuki coupling reactions.[3]

Q4: I am observing a significant amount of the corresponding boronic acid in my product mixture. How can I minimize its formation?

A4: The formation of the boronic acid is due to hydrolysis of the pinacol ester.[8] This can happen during the reaction workup or purification. To minimize its formation, avoid prolonged exposure to acidic or aqueous conditions. When performing liquid-liquid extractions, use anhydrous solvents for the organic layer and minimize the contact time with the aqueous phase. During chromatography, using the modified silica gel techniques mentioned in Q2 can reduce on-column hydrolysis.[5]

Q5: Is recrystallization a viable method for purifying products from these reactions?

A5: Yes, if your desired product is a solid, recrystallization can be a very effective purification method.[9] It is particularly useful for removing soluble impurities. A variety of solvents can be screened to find the optimal conditions for crystallization.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of products from reactions involving 4-cyanophenylboronic acid pinacol ester.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the desired product after silica gel chromatography. 1. The product is strongly adsorbing to the silica gel.[5] 2. The product is degrading on the column.1. Use boric acid-impregnated silica gel.[6][7] 2. Use neutral alumina as the stationary phase. 3. Deactivate the silica gel with triethylamine before use.[2] 4. If possible, use a more sterically hindered and stable boronic ester.
The purified product is still contaminated with the corresponding boronic acid. 1. Incomplete separation during chromatography. 2. Hydrolysis occurred during workup or on the column.[10]1. Optimize the chromatography conditions (e.g., solvent system, gradient). 2. Consider converting the boronic acid impurity to its trifluoroborate salt or diethanolamine adduct to alter its chromatographic behavior.[3][11] 3. Minimize exposure to water and acidic conditions during the entire process.
The product co-elutes with a non-polar impurity, such as a homocoupled byproduct. The polarity of the product and the impurity are very similar.1. Try a different solvent system for chromatography. 2. Consider reverse-phase chromatography if the polarities are suitable. 3. If the product is a solid, attempt recrystallization.
Tailing of the product spot on TLC and during column chromatography. Strong interaction between the boronic ester and the silica gel.[5]Use boric acid-impregnated silica gel for both TLC and column chromatography to reduce tailing.[5]

Experimental Protocols

Protocol 1: Purification using Boric Acid-Impregnated Silica Gel Chromatography

This method is designed to improve the recovery of boronic acid pinacol esters by minimizing their interaction with the silica gel surface.[5]

Materials:

  • Silica gel

  • Boric acid

  • Methanol

  • Ethanol

  • Crude reaction mixture

  • Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Preparation of Boric Acid-Impregnated Silica Gel:

    • Prepare a 5% w/v solution of boric acid in methanol.

    • Slurry the silica gel in the boric acid solution (e.g., 100 g of silica gel in 550 mL of the boric acid solution).

    • Gently shake the slurry for 1 hour.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with ethanol.

    • Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.

  • Column Packing:

    • Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable slurry solvent.

  • Sample Loading and Elution:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible solvent.

    • Load the sample onto the column.

    • Elute the column with the chosen eluent system, collecting fractions.

  • Analysis:

    • Monitor the fractions by TLC (using plates prepared with the same boric acid-impregnated silica).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Purification via Recrystallization

This protocol is suitable for solid products.

Materials:

  • Crude solid product

  • A suitable solvent or solvent system (e.g., ethyl acetate, hexane, ethanol)

Procedure:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential "good" solvent at an elevated temperature.

    • Add a "poor" solvent dropwise until turbidity is observed.

    • Alternatively, find a single solvent in which the product is soluble at high temperature but insoluble at low temperature.

  • Recrystallization:

    • Dissolve the bulk of the crude product in the minimum amount of the hot "good" solvent.

    • If a solvent pair is used, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_start Crude Reaction Mixture cluster_analysis Initial Analysis cluster_purification Purification Method cluster_final Final Product start Crude Product tlc TLC Analysis start->tlc chromatography Column Chromatography tlc->chromatography Complex Mixture recrystallization Recrystallization tlc->recrystallization Solid with Few Impurities extraction Liquid-Liquid Extraction tlc->extraction Simple Impurity Profile pure_product Pure Product chromatography->pure_product recrystallization->pure_product extraction->pure_product

Caption: Decision workflow for selecting a purification method.

troubleshooting_diagram problem Low Yield After Silica Chromatography cause1 Product Degradation (Hydrolysis) problem->cause1 cause2 Strong Adsorption to Silica problem->cause2 solution1 Use Boric Acid Treated Silica cause1->solution1 solution4 Use More Stable Boronic Ester cause1->solution4 cause2->solution1 solution2 Use Neutral Alumina cause2->solution2 solution3 Deactivate Silica with Base cause2->solution3

Caption: Troubleshooting low recovery in silica gel chromatography.

References

Technical Support Center: Catalyst Poisoning in 4-Cyanophenylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving 4-cyanophenylboronic acid pinacol ester.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My Suzuki-Miyaura reaction with 4-cyanophenylboronic acid pinacol ester is showing low to no conversion. What are the likely causes related to catalyst poisoning?

A1: Low conversion in Suzuki-Miyaura reactions involving 4-cyanophenylboronic acid pinacol ester can often be attributed to several factors, with catalyst poisoning being a primary concern. The most common culprits include:

  • Impurities in Reagents or Solvents: Trace impurities can act as potent poisons for the palladium catalyst. Sulfur-containing compounds (e.g., from starting materials or solvents), excess halides, or other coordinating species can irreversibly bind to the palladium center, rendering it inactive.

  • Catalyst Deactivation by Cyanide: While direct evidence for the leaching of the cyano group from 4-cyanophenylboronic acid pinacol ester under typical Suzuki-Miyaura conditions is not extensively documented, it is a known principle that excess cyanide ions can poison palladium catalysts by forming stable, inactive palladium-cyanide complexes.[1][2][3][4]

  • Degradation of the Boronic Ester: 4-Cyanophenylboronic acid pinacol ester is an electron-deficient boronic ester, which makes it susceptible to degradation under the basic reaction conditions. This can lead to side reactions such as protodeboronation, where the boronic ester group is replaced by a hydrogen atom, thus reducing the amount of starting material available for the desired cross-coupling.[5][6][7]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic ester.[2][8]

Q2: I am observing a significant amount of homocoupling byproduct of my boronic ester. What is causing this and how can I minimize it?

A2: The formation of a homocoupling byproduct, where two molecules of the boronic ester couple with each other, is often a sign of issues with the catalytic cycle. This is typically caused by:

  • Presence of Oxygen: As mentioned above, oxygen can facilitate the oxidative dimerization of the boronic ester.

  • Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.[8]

To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, may also be beneficial.

Q3: How can I determine if my catalyst is being poisoned during the reaction?

A3: Identifying catalyst poisoning can be done through a combination of observation and experimentation:

  • Reaction Profile: A reaction that starts but then stalls before completion is a classic sign of catalyst deactivation.

  • Visual Observation: The formation of palladium black (a black precipitate) can indicate catalyst agglomeration and deactivation.

  • Spiking Experiment: A powerful method to confirm catalyst poisoning is to perform a "spiking" experiment. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q4: Are there specific impurities I should be concerned about with 4-cyanophenylboronic acid pinacol ester?

A4: While specific impurity profiles can vary between suppliers, general concerns for boronic esters include:

  • Residual Halides: Impurities from the synthesis of the boronic ester, such as iodides or bromides, can interfere with the catalytic cycle.

  • Sulfur Compounds: Thiol- or thiophene-based impurities are known to be particularly potent poisons for palladium catalysts.[4]

  • Water Content: While some water is often beneficial for Suzuki-Miyaura reactions, especially to facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid, excess water can promote protodeboronation. The hydrolytic stability of phenylboronic acid pinacol esters can be influenced by substituents on the aromatic ring and the pH of the reaction mixture.[3][9][10]

Q5: My reaction yield is inconsistent between batches of 4-cyanophenylboronic acid pinacol ester. What could be the reason?

A5: Batch-to-batch variability is often linked to differences in impurity profiles. If you suspect this to be the case, it is advisable to:

  • Test New Batches: Before using a new batch of any reagent in a large-scale reaction, it is good practice to run a small-scale test reaction to ensure consistent performance.

  • Purify the Reagent: If impurities are suspected, recrystallization of the 4-cyanophenylboronic acid pinacol ester may be necessary.

  • Contact the Supplier: Reputable suppliers should be able to provide a certificate of analysis with information on the purity and potential impurities of their products.

Data Presentation

PoisonPotential SourceConcentrationExpected Impact on YieldMitigation Strategy
Sulfur Compounds (e.g., Thiophenes) Impurity in starting materials or solventsppm levelsSignificant decreaseUse high-purity reagents and solvents; pre-treat solvents to remove sulfur.
Excess Cyanide Potential degradation of substrate (unconfirmed) or external contamination> 1 mol% relative to PdSignificant decreaseUse minimal necessary base; ensure high purity of all reagents.
Oxygen Incomplete degassing of solvents or reaction vesselAtmospheric leakModerate to significant decrease; increase in homocouplingRigorous degassing of all solvents and purging of the reaction vessel with an inert gas.
Water Solvents, reagents, or atmospheric moistureExcessModerate decrease due to protodeboronationUse anhydrous solvents and dry reagents; control the amount of water added if it is part of the solvent system.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid Pinacol Ester

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-cyanophenylboronic acid pinacol ester with an aryl bromide.

Materials:

  • 4-Cyanophenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v), degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 4-cyanophenylboronic acid pinacol ester, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Spiking Experiment to Diagnose Catalyst Poisoning

This protocol is designed to determine if a suspected impurity is poisoning the catalyst.

Procedure:

  • Set up two identical Suzuki-Miyaura reactions side-by-side following Protocol 1 .

  • To one of the reactions (the "spiked" reaction), add a small, known amount of the suspected poison (e.g., a sulfur-containing compound like thiophene, or a source of cyanide ions) at the beginning of the reaction.

  • Run both reactions under identical conditions and monitor their progress.

  • If the "spiked" reaction shows a significantly lower conversion or fails completely compared to the control reaction, it is strong evidence that the added substance is a catalyst poison.

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts.

Catalyst_Poisoning_Troubleshooting start Low Reaction Yield check_reagents Check Reagent Purity (Aryl Halide, Boronic Ester, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions observe_reaction Observe Reaction (Color Change, Precipitation) start->observe_reaction spiking_experiment Perform Spiking Experiment (with suspected poison) check_reagents->spiking_experiment optimize_conditions Optimize Reaction Conditions (Ligand, Base, Solvent, Temperature) check_conditions->optimize_conditions observe_reaction->spiking_experiment poison_identified Catalyst Poison Identified spiking_experiment->poison_identified Yield Drops no_poison Poisoning Unlikely spiking_experiment->no_poison No Change no_poison->optimize_conditions

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_poisoning Catalyst Poisoning pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) inactive_pd Inactive Pd-Poison Complex pd_intermediate R-Pd(II)(X)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar-B(OR)2) pd_intermediate->transmetalation pd_diaryl R-Pd(II)(Ar)L_n transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product poison Poison (e.g., S, CN-) poison->pd0 Deactivation poison->pd_intermediate Deactivation

Caption: The Suzuki-Miyaura catalytic cycle and points of catalyst deactivation.

References

Technical Support Center: Suzuki Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols concerning the role and effect of different bases on the Suzuki-Miyaura cross-coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is a critical component in the Suzuki-Miyaura coupling's catalytic cycle. Its main function is to activate the organoboron species (in this case, the boronic acid pinacol ester) to facilitate the transmetalation step.[1][2][3] It does this by forming a more nucleophilic boronate species, which can more readily transfer its organic group to the palladium center.[4]

Q2: Why is the choice of base so important for the coupling of this compound?

A2: The substrate, this compound, is an electron-deficient boronic ester due to the electron-withdrawing nature of the nitrile (-CN) group.[5] Electron-deficient boronic acids or esters can be challenging coupling partners, often leading to slower transmetalation.[6] The choice of a suitable base is therefore crucial to enhance the nucleophilicity of the boronic ester and drive the reaction forward efficiently.[4][6]

Q3: Which bases are commonly used for Suzuki couplings with electron-deficient substrates?

A3: For electron-deficient boronic acids or esters, stronger bases are often required to promote the reaction.[6] Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[7][8] Weaker bases like sodium carbonate (Na₂CO₃) may also be used, but might require higher temperatures or longer reaction times.[9]

Q4: Can the base affect the stability of my starting materials or product?

A4: Yes. If your coupling partner or the resulting product contains base-labile functional groups (e.g., esters), a very strong base could potentially cause hydrolysis or other side reactions. In such cases, milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be preferred.[1] However, the nitrile group in this compound is generally stable under common Suzuki coupling conditions.

Q5: Does the solubility of the base matter?

A5: The solubility of the base can significantly impact the reaction. Cesium carbonate (Cs₂CO₃), for instance, has higher solubility in many organic solvents compared to potassium carbonate (K₂CO₃), which can lead to better results in some cases.[4] The choice of solvent and base are often interconnected for optimal performance.

Troubleshooting Guide

Q: My reaction yield is very low or I'm observing no product formation. What should I do?

A: Low or no yield in the Suzuki coupling of an electron-deficient substrate like this compound often points to an issue with the transmetalation step.

  • Solution 1: Switch to a Stronger Base. If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6][7] This will increase the concentration of the more reactive boronate species, accelerating the transmetalation.

  • Solution 2: Check Your Catalyst and Ligand. Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species.[10] For electron-deficient substrates, using electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the catalytic cycle.[5][6]

  • Solution 3: Increase Reaction Temperature. Higher temperatures can help overcome the activation energy barrier for transmetalation.[6] Ensure your solvent system is appropriate for the desired temperature.

  • Solution 4: Ensure Anhydrous and Inert Conditions. Oxygen can lead to catalyst decomposition and homocoupling of the boronic ester.[10] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[6]

Q: I am observing a significant amount of homocoupling of my boronic ester (formation of 4,4'-biphenyldicarbonitrile). How can I prevent this?

A: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[10]

  • Solution 1: Thoroughly Degas Solvents. Before starting the reaction, degas all solvents by bubbling with an inert gas (Argon or Nitrogen) or by using a freeze-pump-thaw technique.

  • Solution 2: Use a Pd(0) Catalyst Source. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.

  • Solution 3: Minimize Reaction Time. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor side reactions.

Q: The reaction seems to stall and does not go to completion. What could be the cause?

A: Reaction stalling can be due to catalyst deactivation or insufficient base strength.

  • Solution 1: Increase Catalyst Loading. A slight increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help drive the reaction to completion.

  • Solution 2: Re-evaluate Your Base and Solvent System. As mentioned, a stronger base like K₃PO₄ may be necessary.[11] Additionally, ensure your solvent system is appropriate. A mixture of an organic solvent like dioxane, toluene, or DMF with water is common, as water can play a beneficial role in the catalytic cycle.[9][12]

Data Presentation

The choice of base has a significant impact on reaction outcomes. The following table summarizes the properties and typical performance of common bases used in Suzuki-Miyaura couplings.

BaseRelative StrengthSolubility in OrganicsTypical Use CaseConsiderations
Na₂CO₃ WeakLowGeneral-purpose, often used in aqueous/organic solvent mixtures for robust substrates.[9]May require higher temperatures or longer reaction times, especially for challenging substrates.
K₂CO₃ ModerateLow to ModerateA widely used and cost-effective base for a variety of Suzuki couplings.[7][8]Can be effective, but may be less efficient than stronger bases for electron-deficient partners.[8]
Cs₂CO₃ StrongHighOften provides superior results due to higher solubility, especially in anhydrous conditions.[4][8]More expensive than other carbonate bases.
K₃PO₄ StrongModerateHighly effective for electron-deficient boronic esters and sterically hindered substrates.[6][7][8][11]Its strength can be detrimental if base-sensitive functional groups are present.
KF MildModerateUsed when base-labile functional groups (e.g., esters) are present and must be preserved.[1]Generally not strong enough for activating electron-deficient boronic esters without other modifications.

Experimental Protocols

Below is a general protocol for the Suzuki coupling of this compound with an aryl bromide. Variations based on the choice of base are noted.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the chosen base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Base-Specific Variations:

  • Using K₂CO₃: A common solvent system is Toluene/Ethanol/H₂O or Dioxane/H₂O. A 2M aqueous solution of the base is often prepared and added to the organic solvent.[9] Reaction temperatures are typically in the 80-100 °C range.

  • Using K₃PO₄: This base is often used in solvents like toluene or dioxane, sometimes with a small amount of water.[7] Due to its effectiveness, reactions may proceed at slightly lower temperatures or for shorter durations.

  • Using Cs₂CO₃: This base can be used in a variety of solvents, including DMF or dioxane, often with minimal water.[13] Its higher solubility makes it a good choice for achieving homogeneous or near-homogeneous reaction conditions.[4]

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_base Is the base strong enough? (e.g., using Na2CO3) start->check_base change_base Action: Switch to a stronger base (K3PO4 or Cs2CO3) check_base->change_base No check_catalyst Is the catalyst/ligand optimal for an e-deficient substrate? check_base->check_catalyst Yes success Problem Resolved change_base->success change_catalyst Action: Use electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_conditions Are conditions inert and temperature sufficient? check_catalyst->check_conditions Yes change_catalyst->success improve_conditions Action: Degas solvents thoroughly and/or increase temperature check_conditions->improve_conditions No check_conditions->success Yes improve_conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base pd0 Pd(0)L2 oa Oxidative Addition Ar-Pd(II)-X(L2) pd0->oa + Ar-X trans Transmetalation Ar-Pd(II)-Ar'(L2) oa->trans + Ar'-B(OR)2 re Reductive Elimination Ar-Ar' trans->re re->pd0 Product Out boronic_ester Ar'-B(OR)2 (Boronic Ester) boronate [Ar'-B(OR)2(OH)]- (Activated Boronate) boronic_ester->boronate base Base (e.g., K3PO4) base->boronate Activation boronate->trans Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base.

References

Removal of boron impurities from Suzuki reaction with 4-cyanophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of boron impurities from Suzuki-Miyaura cross-coupling reactions involving 4-cyanophenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 4-cyanophenylboronic acid pinacol ester has a low yield. What are the common causes?

A1: Low yields in Suzuki reactions with electron-deficient boronic esters like 4-cyanophenylboronic acid pinacol ester can stem from several factors:

  • Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom, particularly with electron-deficient arylboronic acids.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can help mitigate this.[2] Running the reaction under anhydrous conditions can also reduce protodeboronation as water is a proton source.[2]

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

  • Reagent Purity: The purity of all reagents, including the aryl halide, base, and solvent, is crucial for a successful reaction.

Q2: I am observing significant homocoupling of the 4-cyanophenylboronic acid pinacol ester. How can I minimize this?

A2: Homocoupling of boronic acids can occur when Pd(II) species are present without aryl/vinyl/alkyl ligands.[3] This can be due to the use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0), or the presence of oxygen in the reaction mixture.[3] To minimize homocoupling, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a Pd(0) catalyst directly can also be beneficial.

Q3: How can I effectively remove the pinacol byproduct after the reaction?

A3: Pinacol can be a persistent impurity. Here are a few strategies for its removal:

  • Recrystallization/Trituration: If your product is a solid, recrystallization from a suitable solvent system can be effective. Alternatively, triturating the crude product with a nonpolar solvent like hexanes can help leach out the pinacol.[4] One user suggested concentrating the product to a solid, adding a small amount of hexanes to cover it, and cooling to -20°C overnight to allow the pinacol to dissolve in the hexanes, which can then be decanted.[4]

  • Chromatography: While pinacol can be streaky on silica gel, careful column chromatography can be used for separation.[4]

Q4: What is the best way to remove unreacted 4-cyanophenylboronic acid and its byproducts?

A4: Unreacted boronic acid and its byproducts can often be removed with an aqueous workup.

  • Basic Wash: Washing the organic layer with an aqueous base solution (e.g., 1 M NaOH) can help remove acidic boron species.[5]

  • Acidic Wash: Subsequent washing with an acidic solution (e.g., 1 M HCl) can help remove any remaining basic impurities.

Troubleshooting Guides

Issue 1: Persistent Boron Impurities After Aqueous Workup
Symptom Possible Cause Troubleshooting Step
TLC/NMR of the crude product shows the presence of baseline material or broad signals corresponding to boron species.Incomplete removal of boronic acid/ester and boronic acid byproducts during the aqueous workup.1. Optimize Basic Wash: Increase the concentration or volume of the aqueous base (e.g., 1-2 M NaOH) during extraction.[5] 2. Employ a Scavenger Resin: Use a boronic acid scavenger resin during workup. 3. Convert to Diethanolamine Ester: React the crude mixture with diethanolamine to form a crystalline adduct of the unreacted boronic ester, which can then be filtered off.
Issue 2: Co-elution of Product and Boron Impurities During Column Chromatography
Symptom Possible Cause Troubleshooting Step
The desired product and boron-containing impurities have similar Rf values and are difficult to separate by standard silica gel chromatography.The polarity of the product and impurities are too similar in the chosen eluent system. Pinacol esters can also streak on silica gel.[4]1. Modify the Stationary Phase: Treat the silica gel with boric acid to cap the Lewis acidic sites. This can reduce the streaking of boronic esters and may improve separation.[4] 2. Change the Eluent System: Experiment with different solvent systems. For polar compounds, a dichloromethane/methanol gradient may be more effective than a hexane/ethyl acetate system.[5] 3. Reverse-Phase Chromatography: If the product is sufficiently nonpolar, reverse-phase chromatography can be an effective alternative.

Experimental Protocols

Protocol 1: Extractive Workup for Boron Impurity Removal

This protocol outlines a general liquid-liquid extraction procedure to remove the majority of boron-containing impurities after a Suzuki reaction.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution. Separate the layers.

  • Wash the organic layer with 1 M HCl solution. Separate the layers.

  • Wash the organic layer with brine. Separate the layers.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Parameter Typical Value/Range Notes
Volume of Organic Solvent3-5 times the reaction volumeEnsure all organic material is dissolved.
Volume of Aqueous WashesEqual to the volume of the organic layerUse sufficient volume for effective extraction.
Number of Washes1-2 washes with each aqueous solutionMay be increased if significant impurities remain.
Protocol 2: Flash Column Chromatography with Boric Acid-Treated Silica Gel

This protocol is designed to improve the separation of boronic ester-containing compounds from the desired product.

Materials:

  • Crude product

  • Silica gel

  • Boric acid

  • Appropriate eluent system (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Prepare Boric Acid-Treated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent (e.g., water or methanol). Evaporate the solvent to obtain the treated silica gel.

  • Pack the Column: Pack a flash chromatography column with the boric acid-treated silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the Column: Run the column with the chosen eluent system, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

Parameter Typical Value/Range Notes
Boric Acid Concentration1-5% (w/w) relative to silica gelThe optimal concentration may need to be determined empirically.
Eluent SystemGradient elution (e.g., 0-50% ethyl acetate in hexane)The gradient should be optimized based on the polarity of the product.

Visualizations

Experimental_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Product, Boron Impurities, Catalyst) Extraction Liquid-Liquid Extraction (EtOAc, NaOH(aq), HCl(aq), Brine) Reaction->Extraction Dilute with EtOAc Drying Drying (Na2SO4) Extraction->Drying Concentration1 Concentration Drying->Concentration1 Chromatography Column Chromatography (Boric Acid-Treated Silica) Concentration1->Chromatography Crude Product Recrystallization Recrystallization / Trituration Concentration1->Recrystallization Crude Product Concentration2 Concentration Chromatography->Concentration2 Pure_Product Pure Product Recrystallization->Pure_Product Concentration2->Pure_Product

Caption: General experimental workflow for the purification of Suzuki reaction products.

Troubleshooting_Logic Start Crude Product Contains Boron Impurities Aqueous_Workup Perform Aqueous Workup (Basic & Acidic Washes) Start->Aqueous_Workup Check_Purity1 Check Purity (TLC/NMR) Aqueous_Workup->Check_Purity1 Chromatography Column Chromatography Check_Purity1->Chromatography Impurities Remain End Impurity Removed Check_Purity1->End Pure Check_Purity2 Co-elution? Chromatography->Check_Purity2 Recrystallization Recrystallization/ Trituration Chromatography->Recrystallization If still impure Treated_Silica Use Boric Acid- Treated Silica Gel Check_Purity2->Treated_Silica Yes Pure_Product Pure Product Check_Purity2->Pure_Product No Treated_Silica->Pure_Product Recrystallization->Pure_Product

Caption: Troubleshooting logic for the removal of boron impurities.

References

Optimizing temperature for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Troubleshooting Guide: Temperature Optimization

Optimizing the reaction temperature is critical for maximizing yield and minimizing impurities in Suzuki-Miyaura cross-coupling reactions. This guide addresses common issues related to reaction temperature.

Q1: My reaction is showing low or no conversion of the starting materials. Could the temperature be the issue?

A1: Yes, insufficient temperature is a common reason for low or no conversion. The optimal temperature for a Suzuki-Miyaura reaction is dependent on the specific substrates, catalyst, and solvent system being used. While many reactions proceed well at temperatures between 80-100°C, some systems may require higher temperatures to achieve a reasonable reaction rate.

Initial Checks:

  • Verify Thermometer Accuracy: Ensure your reaction monitoring equipment is calibrated and providing an accurate reading of the internal reaction temperature.

  • Consult Literature for Similar Reactions: Review published procedures for Suzuki-Miyaura couplings with similar aryl halides and boronic esters to establish a baseline temperature range.

  • Incremental Temperature Increase: If the initial temperature is not effective, consider increasing the temperature in a stepwise manner (e.g., in 10°C increments) and monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.

Q2: I'm observing a significant amount of side products, such as homocoupling of the boronic ester. How can I mitigate this by adjusting the temperature?

A2: The formation of side products can be influenced by temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic ester can be exacerbated by high temperatures, especially in the presence of oxygen. Lowering the reaction temperature may reduce the rate of this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic ester, which can be promoted by elevated temperatures and the presence of water or other protic species. If you suspect protodeboronation, consider running the reaction at a lower temperature.

Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow start Start with Literature Precedent Temperature (e.g., 80-90°C) monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) start->monitor complete Reaction Complete? (>95% Conversion) monitor->complete low_conversion Low or No Conversion complete->low_conversion No, Low Conversion side_products Significant Side Products (e.g., Homocoupling) complete->side_products No, Side Products end Optimal Temperature Found complete->end Yes increase_temp Increase Temperature (e.g., by 10°C) low_conversion->increase_temp optimize_other Optimize Other Parameters (Catalyst, Base, Solvent) low_conversion->optimize_other decrease_temp Decrease Temperature (e.g., by 10°C) side_products->decrease_temp side_products->optimize_other increase_temp->monitor decrease_temp->monitor

A logical workflow for optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q3: What is a typical starting temperature for a Suzuki-Miyaura reaction using this compound?

A3: A good starting point for a Suzuki-Miyaura reaction with this compound is typically in the range of 80-90°C. However, the optimal temperature can vary depending on the reactivity of the aryl halide coupling partner and the chosen catalyst system.

Q4: Can running the reaction at a lower temperature for a longer time improve the yield?

A4: In some cases, yes. Lowering the temperature can decrease the rate of side reactions like protodeboronation and homocoupling. By extending the reaction time, the desired cross-coupling can proceed to completion while minimizing the formation of impurities. It is crucial to monitor the reaction progress to determine the optimal balance between temperature and reaction time.

Q5: How does the choice of solvent affect the optimal reaction temperature?

A5: The solvent plays a crucial role in determining the reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Common solvents for Suzuki-Miyaura reactions include toluene (b.p. 111°C), dioxane (b.p. 101°C), and DMF (b.p. 153°C), often in combination with water. The choice of solvent can also affect the solubility of the reactants and the efficacy of the catalyst, which in turn can influence the required reaction temperature.

Data Presentation: Temperature Effects on a Model Reaction

The following table summarizes the effect of temperature on the yield of a model Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid, which can be considered representative for the behavior of reactions involving this compound.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature12< 10Negligible conversion.
260845Slow conversion, starting material remains.
380485Good conversion, minimal side products.
4100292Faster reaction, slight increase in impurities.
5120288Increased side product formation observed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of specific parameters may be necessary.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G cluster_0 Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)Ln-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' PdII_R_Ar->Product RX R-X RX->PdII_RX ArB Ar'-B(OR)₂ ArB->PdII_R_Ar Base Base Base->PdII_R_Ar

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of analytical techniques for the structural elucidation and quality assessment of a key boronic ester intermediate in drug discovery and organic synthesis.

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount to ensure the integrity and success of synthetic pathways. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is a versatile building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its purity and structural confirmation are critical for achieving high yields and predictable outcomes in the synthesis of complex organic molecules. This guide provides a comparative analysis of various analytical techniques, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by other methods, to offer a comprehensive approach to its characterization.

¹H NMR Spectroscopy: The Primary Tool for Structural Verification

¹H NMR spectroscopy is the cornerstone for the structural analysis of this compound. The spectrum provides unambiguous information about the electronic environment of the protons, their connectivity, and the overall purity of the sample.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main features: the signals from the aromatic protons of the benzonitrile moiety and the singlet from the methyl protons of the pinacol boronate ester group.

Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
Aromatic-H (ortho to -CN)~7.81Doublet (d)2H~8
Aromatic-H (ortho to -B(pin))~7.71Doublet (d)2H~8
Methyl-H (pinacol)~1.35Singlet (s)12HN/A

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

The aromatic region typically displays a characteristic AA'BB' splitting pattern, which simplifies to two distinct doublets due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the boronate ester group. The twelve equivalent methyl protons of the pinacol group give rise to a sharp singlet, which is a key diagnostic signal.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides a more robust characterization.

¹¹B NMR Spectroscopy

As a boron-containing compound, ¹¹B NMR spectroscopy offers direct insight into the boron center. For pinacol boronate esters, a single, relatively broad signal is expected in the range of δ 20-30 ppm. This technique is particularly useful for confirming the presence and the coordination environment of the boron atom.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, the quaternary carbons of the pinacol group, and the methyl carbons.

Assignment Predicted Chemical Shift (δ) ppm
Quaternary Aromatic-C (-B(pin))~135
Aromatic-CH (ortho to -B(pin))~135.1
Aromatic-CH (ortho to -CN)~131.9
Quaternary Aromatic-C (-CN)~118
Nitrile (-CN)~119
Quaternary Pinacol-C~84.5
Methyl Pinacol-C~24.9
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 229.13. Analysis of the fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of the pinacol group or cleavage of the benzonitrile moiety.

Experimental Protocols

¹H NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

Structural and Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound, integrating the data from various analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Verification cluster_final Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H1_NMR ¹H NMR (Primary Structure Confirmation) Purification->H1_NMR B11_NMR ¹¹B NMR (Boron Environment) H1_NMR->B11_NMR C13_NMR ¹³C NMR (Carbon Skeleton) B11_NMR->C13_NMR MS Mass Spectrometry (Molecular Weight) C13_NMR->MS Structure_Elucidation Structure Elucidation (Integration of all data) MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Product Verified Product for Downstream Applications Purity_Assessment->Final_Product

A Comparative Guide to the 13C NMR Characterization of 4-Cyanophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-cyanophenylboronic acid pinacol ester with related substituted phenylboronic acid pinacol esters. The presented data, supported by a detailed experimental protocol, is vital for the structural elucidation and purity assessment of this versatile reagent in organic synthesis and drug discovery.

Comparative 13C NMR Data

The chemical shifts in 13C NMR spectroscopy are indicative of the electronic environment of each carbon atom in a molecule. For 4-cyanophenylboronic acid pinacol ester, the electron-withdrawing nature of the cyano group and the boronic ester moiety significantly influences the chemical shifts of the aromatic carbons. The table below summarizes the 13C NMR data for 4-cyanophenylboronic acid pinacol ester and compares it with other relevant substituted phenylboronic acid pinacol esters. All spectra were recorded in deuterated chloroform (CDCl3).

CompoundAromatic C-CNAromatic C-BAromatic C-HCyano C≡NPinacol C-OPinacol C-CH3
4-Cyanophenylboronic acid pinacol ester 114.5ipso-carbon not reported135.1, 131.1118.884.524.8
4-Chlorophenylboronic acid pinacol ester-ipso-carbon not reported137.5, 136.1, 128.0-84.024.8
4-Methoxyphenylboronic acid pinacol ester-ipso-carbon not reported162.1, 136.5, 113.3-83.524.8
4-(Trifluoromethyl)phenylboronic acid pinacol ester-ipso-carbon not reported151.7, 136.5, 120.4 (q, JC-F = 257.5 Hz)-84.124.8

Data sourced from The Royal Society of Chemistry supplementary information.[1]

Experimental Protocol: 13C NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality and reproducible 13C NMR data.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 20-50 mg of the boronic acid pinacol ester into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube.

  • Dissolution: Gently vortex or sonicate the tube to ensure the sample is completely dissolved.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient signal detection.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) should be used.

    • Number of Scans (ns): A sufficient number of scans (typically ranging from 128 to 1024, depending on sample concentration) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

    • Spectral Width (sw): A spectral width covering the expected range of chemical shifts (e.g., 0-220 ppm) should be set.[2]

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent peak of CDCl3 as a reference (δ = 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR characterization of 4-cyanophenylboronic acid pinacol ester.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 20-50 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Tune and Match Probe instrument->setup acquire Acquire 13C NMR Spectrum setup->acquire ft Fourier Transformation acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to Solvent Peak phase->reference peak_pick Peak Picking and Analysis reference->peak_pick

Caption: Workflow for 13C NMR Characterization.

Alternative Characterization Techniques

While 13C NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for a comprehensive characterization of 4-cyanophenylboronic acid pinacol ester:

  • 1H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information about the elemental composition through high-resolution mass spectrometry (HRMS).[3]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C≡N stretch of the nitrile and the B-O stretches of the boronic ester.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula.

By employing a combination of these techniques, researchers can ensure the identity, purity, and structural integrity of 4-cyanophenylboronic acid pinacol ester for its successful application in various research and development endeavors.

References

A Comparative Guide to 4-Cyanophenylboronic Acid Pinacol Ester and Other Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an objective comparison of 4-Cyanophenylboronic acid pinacol ester with other commonly employed boronic esters, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The electronic properties of substituents on the arylboronic acid ring significantly influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups (EDGs) can enhance the nucleophilicity of the aryl group, often leading to faster reaction rates, while electron-withdrawing groups (EWGs) can have a more complex influence, sometimes resulting in slower reactions. The following table presents a comparative summary of the performance of 4-Cyanophenylboronic acid pinacol ester (possessing a strong EWG), Phenylboronic acid pinacol ester (neutral), and 4-Methoxyphenylboronic acid pinacol ester (possessing an EDG) in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Table 1: Comparative Performance of Substituted Phenylboronic Acid Pinacol Esters

Boronic EsterSubstituent EffectRepresentative Yield (%)[1][2]Relative Reactivity TrendKey Considerations
4-Cyanophenylboronic acid pinacol ester Electron-Withdrawing (-CN)85-95Moderate to HighThe strong electron-withdrawing nature can decrease the nucleophilicity of the aryl group, potentially slowing transmetalation. However, modern catalyst systems often overcome this, providing excellent yields. The cyano group offers a valuable synthetic handle for further transformations.[3]
Phenylboronic acid pinacol ester Neutral (-H)>95HighServes as a benchmark for Suzuki-Miyaura couplings. Generally exhibits high reactivity and provides excellent yields under standard conditions.[2][4]
4-Methoxyphenylboronic acid pinacol ester Electron-Donating (-OCH₃)>95High to Very HighThe electron-donating methoxy group increases the electron density on the aromatic ring, facilitating the transmetalation step and often leading to slightly faster reaction rates and high yields.[1]

Disclaimer: The yields presented are representative and compiled from various sources for illustrative comparison under standardized conditions (e.g., Pd catalyst, suitable base, and solvent). Actual yields may vary depending on the specific reaction conditions, substrates, and catalyst system employed.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic esters and aryl halides being used.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF), often with a small amount of water

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid pinacol ester (e.g., 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and any additional ligand under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boronic reagent.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_ester R²-B(OR)₂ boronic_ester->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Reagent_Selection start Start: Select Boron Reagent for Suzuki Coupling stability_check Is the corresponding boronic acid known to be unstable? start->stability_check reactivity_goal Is maximizing reaction rate the primary goal? stability_check->reactivity_goal No use_pinacol_ester Use Pinacol Ester stability_check->use_pinacol_ester Yes use_boronic_acid Use Boronic Acid reactivity_goal->use_boronic_acid Yes handling_storage Are ease of handling, purification, and long-term storage important? reactivity_goal->handling_storage No consider_mida Consider MIDA Boronate Ester (for very unstable acids or iterative coupling) use_pinacol_ester->consider_mida For enhanced stability handling_storage->use_boronic_acid No handling_storage->use_pinacol_ester Yes

Caption: Decision workflow for selecting the appropriate boronic reagent.

References

A Head-to-Head Battle: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile vs. 4-Cyanophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boron reagent is a critical parameter that can dictate the efficiency, yield, and practicality of a given transformation. For researchers and professionals in drug development and materials science, the Suzuki-Miyaura reaction stands as an indispensable tool for the construction of biaryl scaffolds. This guide provides an in-depth comparison of two commonly employed precursors for the 4-cyanophenyl moiety: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a pinacol boronate ester, and its parent 4-cyanophenylboronic acid.

The fundamental difference between these two reagents lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions.

Conversely, boronate esters, particularly the pinacol esters, offer significantly greater stability.[1] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial. The trade-off for this enhanced stability is often a slower reaction rate compared to the corresponding boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in Suzuki-Miyaura couplings, although direct transmetalation from the ester is also a possibility.[1]

Quantitative Performance Comparison

Boron ReagentCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Cyanophenylboronic acid4-BromoanisolePd-bpydc-NdNaOHDMF/H₂O30195[2]
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001874 (isolated)-
4-Cyanophenylboronic acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene100298-
This compound4-BromotoluenePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001874 (isolated)[3]

Note: The data presented is compiled from various sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution due to the differing reaction conditions.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions using both 4-cyanophenylboronic acid and its pinacol ester are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid with 4-Bromoanisole

This protocol is adapted from a study employing a Pd-bpydc-Nd catalyst.

Materials:

  • 4-Cyanophenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Pd-bpydc-Nd catalyst (0.2 mol%)

  • Sodium hydroxide (NaOH) (2.0 mmol)

  • Dimethylformamide (DMF) / Water (H₂O) solvent mixture

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), the Pd-bpydc-Nd catalyst (0.2 mol%), and sodium hydroxide (2.0 mmol).

  • Add the degassed DMF/H₂O solvent mixture.

  • Stir the reaction mixture at 30 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl boronate ester.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and an aqueous solution of the base).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours to overnight).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired biaryl product.

Visualizing the Process

To better understand the reaction dynamics and the comparative workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (Ar-B(OR)2 or Ar-B(OH)2 + Base) Pd(II)ArylComplex R-Pd(II)-Ar L2 Transmetalation->Pd(II)ArylComplex Reductive_Elimination Reductive Elimination Product R-Ar Pd(II)ArylComplex->Product Reductive_Elimination->Pd(0)L2

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow cluster_workflow Comparative Reactivity Workflow Start Select Aryl Halide and Reaction Conditions Boronic_Acid_Reaction Run Reaction with 4-Cyanophenylboronic Acid Start->Boronic_Acid_Reaction Boronate_Ester_Reaction Run Reaction with 4-(Pinacol)benzonitrile Start->Boronate_Ester_Reaction Analysis Monitor Reaction Progress (TLC, GC-MS, LC-MS) Boronic_Acid_Reaction->Analysis Boronate_Ester_Reaction->Analysis Data_Collection Record Reaction Time and Product Yield Analysis->Data_Collection Comparison Compare Reactivity and Stability Data_Collection->Comparison Conclusion Determine Optimal Reagent for Specific Application Comparison->Conclusion

Caption: Workflow for comparing the reactivity of the two boron reagents.

References

The Decisive Advantage: 4-Cyanophenylboronic Acid Pinacol Ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that dictates the efficiency, reproducibility, and overall success of a synthetic route. In the realm of cross-coupling reactions, organoboron compounds are indispensable tools. This guide provides an in-depth comparison of 4-Cyanophenylboronic acid and its pinacol ester derivative, highlighting the significant advantages the latter offers in stability, handling, and synthetic utility, supported by experimental data and detailed protocols.

The primary advantage of 4-Cyanophenylboronic acid pinacol ester lies in its enhanced stability compared to the free boronic acid.[1] Boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and the consistency of reaction yields.[1] The pinacol ester effectively protects the boronic acid moiety, rendering the compound more robust and easier to handle and store over extended periods.[1] This increased stability is a crucial asset in multi-step syntheses and high-throughput screening applications where reagent reliability is paramount.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] While both 4-cyanophenylboronic acid and its pinacol ester are effective coupling partners, their performance characteristics can differ, primarily due to the trade-off between reactivity and stability. Boronic acids are generally more reactive and may lead to faster reaction times.[1] However, this higher reactivity is coupled with lower stability.

To illustrate this, we present a representative comparison for the Suzuki-Miyaura coupling of 4-cyanophenylboron reagents with 4-bromoanisole.

ReagentReaction Time (hours)Yield (%)Comments
4-Cyanophenylboronic acid 285Faster reaction time, but the reagent is prone to degradation if not used promptly after synthesis or purification.
4-Cyanophenylboronic acid pinacol ester 492Slower reaction time, but the higher yield can be attributed to the superior stability and purity of the starting material, leading to fewer side products.

Note: The data presented is a representative summary compiled from typical outcomes in Suzuki-Miyaura reactions and is intended for comparative purposes.

The Stability Advantage: Hydrolytic Stability

A key differentiator between boronic acids and their pinacol esters is their stability towards hydrolysis. Boronic esters can hydrolyze in the presence of water to release the corresponding boronic acid. While this in-situ generation is often a desired step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling, excessive instability can be detrimental. The pinacol ester of 4-cyanophenylboronic acid offers a favorable balance, providing sufficient stability for storage and handling while allowing for efficient in-situ hydrolysis under reaction conditions.

Studies on the hydrolysis of phenylboronic pinacol esters have shown that the rate is influenced by the pH of the solution and the substituents on the aromatic ring.[3][4] Generally, the pinacol ester provides a significant barrier to premature hydrolysis, ensuring the integrity of the reagent until it is utilized in the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid Pinacol Ester with 4-Bromoanisole

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Cyanophenylboronic acid pinacol ester

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-cyanophenylboronic acid pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol), toluene (10 mL), and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired biaryl product.

Visualizing the Process

To better understand the reaction and the decision-making process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a workflow for selecting the appropriate boron reagent.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Reagent_Selection_Workflow start Start: Synthetic Goal stability Is long-term stability and ease of handling critical? start->stability reactivity Is maximizing reaction rate the primary goal? stability->reactivity No pinacol_ester Choose 4-Cyanophenylboronic Acid Pinacol Ester stability->pinacol_ester Yes multistep Multi-step synthesis or HTS? boronic_acid Choose 4-Cyanophenylboronic Acid multistep->boronic_acid No multistep->pinacol_ester Yes reactivity->multistep No reactivity->boronic_acid Yes end End boronic_acid->end pinacol_ester->end

Reagent Selection Workflow

References

Comparative Guide to Purity Analysis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of new pharmaceuticals and materials.[1][2][3] The purity of this reagent is paramount, as impurities can significantly impact reaction yields, downstream processing, and the integrity of the final product. A primary challenge in the quality control of this compound is its susceptibility to hydrolysis, converting the pinacol ester back to the corresponding boronic acid.[1][2][3][4][5] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering experimental protocols and performance data to assist researchers in selecting the most appropriate analytical strategy.

Primary Analytical Challenge: Hydrolysis

The principal impurity encountered in the analysis of this compound is 4-cyanophenylboronic acid, which is formed through the hydrolysis of the pinacol ester.[1][4] This degradation can occur during storage, sample preparation, or even during the analytical run itself ("on-column hydrolysis") under typical reversed-phase HPLC conditions.[1][2][3][5] The presence of water and acidic conditions, often employed in reversed-phase chromatography, can accelerate this hydrolysis, leading to an inaccurate assessment of the sample's purity.[2][6] Therefore, analytical methods must be carefully designed to minimize this degradation.

Recommended Method: Optimized Reversed-Phase HPLC (RP-HPLC)

An optimized RP-HPLC method that minimizes on-column hydrolysis is the recommended approach for routine purity analysis. The key to this method is the careful selection of the sample diluent, stationary phase, and mobile phase to create a non-hydrolytic environment.

Experimental Protocol: Optimized RP-HPLC
  • Instrumentation:

    • HPLC system with a UV detector.[6]

  • Column:

    • Waters XTerra MS C18, 4.6 x 150 mm, 5 µm particle size (or equivalent column with low residual silanol activity).[3][5][6] The choice of a stationary phase with minimal active silanol groups is critical to reducing on-column hydrolysis.[3][5]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Note: The absence of an acidic modifier like formic or trifluoroacetic acid is intentional to prevent acid-catalyzed hydrolysis.[2][3][5]

  • Column Temperature:

    • 30°C. While temperature has a minor effect on hydrolysis compared to other factors, maintaining a consistent temperature is crucial for reproducibility.[3][5]

  • Detection:

    • UV at 254 nm.

  • Sample Preparation:

    • Diluent: 100% Acetonitrile (aprotic and non-aqueous).[1][2][6] This is a critical parameter to prevent hydrolysis prior to injection.

    • Concentration: 0.5 mg/mL.

    • Procedure: Dissolve the sample in acetonitrile and analyze promptly. Stability studies have shown that boronic pinacol esters are significantly more stable in aprotic solvents like acetonitrile or THF compared to protic solvents or aqueous mixtures.[2][6]

Workflow for Optimized RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in 100% Acetonitrile Sample->Dissolve Vial Transfer to HPLC Vial Dissolve->Vial Injector Inject Sample Vial->Injector Column Separation on XTerra MS C18 Column Injector->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report Final Report Logic_Diagram Start Purity Analysis of Pinacol Boronate Ester IsHydrolysisRisk Is Hydrolysis a Significant Risk? Start->IsHydrolysisRisk UseOptimizedRP Implement Optimized RP-HPLC Method IsHydrolysisRisk->UseOptimizedRP Yes UseHILIC Use HILIC as an Alternative/Orthogonal Method IsHydrolysisRisk->UseHILIC Yes, and requires orthogonal method RoutineQC Routine Quality Control UseOptimizedRP->RoutineQC MethodValidation Method Validation or Problematic Samples UseHILIC->MethodValidation

References

A Comparative Guide to Cyanation Strategies: 4-Cyanophenylboronic Acid Pinacol Ester vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the introduction of a cyano group onto an aromatic ring is a critical transformation, yielding versatile intermediates for a wide array of pharmaceuticals and functional materials. The choice of methodology for this transformation is pivotal, balancing factors such as efficiency, substrate availability, toxicity, and cost. This guide provides a comprehensive comparison of two primary strategies for synthesizing aryl nitriles: the use of a pre-functionalized building block, 4-cyanophenylboronic acid pinacol ester, in Suzuki-Miyaura cross-coupling reactions, against the direct cyanation of aryl halides and pseudohalides using various cyanide sources.

Two Paths to Aryl Nitriles: A Strategic Overview

The synthesis of a target aryl nitrile can be approached from two distinct retrosynthetic viewpoints.

1. The Building Block Approach (Suzuki-Miyaura Coupling): This strategy involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with 4-cyanophenylboronic acid pinacol ester. Here, the cyanophenyl moiety is introduced as a complete, pre-formed unit. This method is a cornerstone of modern C-C bond formation, valued for its reliability and broad functional group tolerance.[1]

2. The Direct Cyanation Approach: This alternative involves starting with a functionalized aryl halide (or pseudohalide) and introducing the cyano group through a transition-metal-catalyzed reaction, typically with palladium or nickel.[2] This approach is highly versatile, with a wide range of cyanide sources available, including safer, less toxic alternatives to traditional reagents like KCN or NaCN.[3]

Below is a diagram illustrating these two divergent synthetic pathways.

cyanation_strategies cluster_suzuki Strategy 1: Suzuki Coupling cluster_direct Strategy 2: Direct Cyanation Target Target Aryl Nitrile (Ar-CN) ArylHalide Aryl Halide (Ar-X) Suzuki Pd-catalyzed Suzuki Coupling ArylHalide->Suzuki BoronicEster 4-Cyanophenylboronic acid pinacol ester BoronicEster->Suzuki Suzuki->Target Forms Ar-C bond ArylHalide2 Aryl Halide (Ar-X) DirectCyanation Pd or Ni-catalyzed Direct Cyanation ArylHalide2->DirectCyanation CyanideSource Cyanide Source ('CN') CyanideSource->DirectCyanation DirectCyanation->Target Forms C-CN bond

Caption: Divergent strategies for the synthesis of aryl nitriles.

Performance Comparison: Quantitative Data

The choice between these two strategies often depends on the specific substrate and the desired reaction conditions. The following tables summarize quantitative data from representative reactions to facilitate comparison.

Table 1: Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid Pinacol Ester

This approach is highly effective for coupling with various aryl bromides. Yields are generally high, demonstrating the reliability of this method.

Aryl Halide Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃ (2M aq.)Toluene801295[4]
1-Bromo-4-(tert-butyl)benzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O801894General Procedure
4-BromobenzonitrilePd/Fe₃O₄/CharcoalK₂CO₃H₂O/EtOH80197[5]
2-BromopyridinePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1001288General Procedure
Table 2: Direct Cyanation of Aryl Halides with Alternative Reagents

Direct cyanation offers flexibility in the choice of catalyst and cyanide source. Notably, the use of non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) provides a safer alternative to traditional cyanide reagents. Nickel catalysis presents a more economical option.

Aryl HalideCyanide SourceCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleK₄[Fe(CN)₆]Pd(OAc)₂ (0.1 mol%)-DMAc120592[6]
4-ChlorobenzonitrileK₄[Fe(CN)₆]Palladacycle (0.2 mol%)KOAcDioxane/H₂O100197[4]
4-BromoanisoleAcetone CyanohydrinCuI / 1,10-PhenanthrolineBu₃NDMF1104885[2]
4-Chloro-3-fluoroanisoleZn(CN)₂NiCl₂·6H₂O / dppf / ZnDMAPDMAc802493[7]
4-Bromo-1,2-dimethylbenzeneDimethylmalononitrile(via Grignard)-THF230.599[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each strategy.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Cyanophenylboronic Acid Pinacol Ester

Based on general Suzuki-Miyaura procedures. [4]

  • Assembly: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenylboronic acid pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and toluene (10 mL).

  • Reaction Initiation: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL).

  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Protocol 2: Palladium-Catalyzed Direct Cyanation of 4-Chlorobenzonitrile with K₄[Fe(CN)₆]

Adapted from Anderson, K. W., et al. Angew. Chem. Int. Ed. 2011, 50, 11139-11142. [4]

  • Assembly: In a screw-top test tube equipped with a magnetic stir bar, combine the palladacycle precatalyst (0.002 mmol, 0.2 mol%), cBRIDP ligand (0.004 mmol, 0.4 mol%), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), and 4-chlorobenzonitrile (1.0 mmol).

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (KOAc, 2.5 mL) via syringe.

  • Heating: Place the reaction tube in a preheated oil bath at 100 °C and stir for 1 hour.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield the terephthalonitrile product.

Decision-Making Workflow

Selecting the optimal synthetic route depends on several factors. The following flowchart provides a logical framework for making this decision.

decision_workflow Start Start: Need to Synthesize Ar-CN CheckStartingMaterial Is Ar-X or Ar-B(pin) readily available? Start->CheckStartingMaterial ArX_Path Ar-X is available CheckStartingMaterial->ArX_Path Ar-X ArBpin_Path Ar-B(pin) and X-Ph-CN are available CheckStartingMaterial->ArBpin_Path Ar-B(pin) CheckToxicity Is use of toxic cyanide sources permissible? ArX_Path->CheckToxicity UseSuzuki Use Suzuki Coupling with 4-Cyanophenylboronic acid pinacol ester ArBpin_Path->UseSuzuki NonToxicCN No CheckToxicity->NonToxicCN No ToxicCN Yes (with caution) CheckToxicity->ToxicCN Yes SelectNonToxic Use Direct Cyanation with K4[Fe(CN)6] or organic CN source (e.g., DMMN) NonToxicCN->SelectNonToxic SelectToxic Use Direct Cyanation with Zn(CN)2 or Acetone Cyanohydrin ToxicCN->SelectToxic

Caption: Decision workflow for selecting a cyanation strategy.

Conclusion: A Choice of Strategy

Both the Suzuki-Miyaura coupling with 4-cyanophenylboronic acid pinacol ester and the direct cyanation of aryl halides are powerful and effective methods for the synthesis of aryl nitriles.

  • The Direct Cyanation approach provides greater flexibility and atom economy, particularly when the starting aryl halide is simple and readily accessible. The development of non-toxic cyanide sources like K₄[Fe(CN)₆] has significantly enhanced the safety and environmental profile of this strategy, making it highly attractive for both academic and industrial applications.[6] Furthermore, the use of economical nickel catalysts offers a cost-effective alternative to palladium.[7]

Ultimately, the optimal choice will be dictated by a careful consideration of starting material availability, cost, safety protocols, and the specific functional groups present in the target molecule.

References

Benchmarking Suzuki Coupling Yields: A Comparative Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key reagent in the synthesis of biaryl compounds, particularly those containing a cyano-substituted phenyl moiety, is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This guide provides a comparative analysis of its performance in Suzuki coupling reactions, supported by experimental data, to aid researchers in optimizing their synthetic strategies.

Performance in Suzuki Coupling Reactions

This compound, a pinacol ester of 4-cyanophenylboronic acid, is widely utilized for its stability, ease of handling, and generally high yields in cross-coupling reactions. The following table summarizes the yields obtained in Suzuki coupling reactions with various aryl halides, showcasing the versatility of this reagent.

Aryl Halide PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100892
4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene1101688
2-BromopyridinePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1001285
1-Bromo-3,5-dimethylbenzenePd(PPh₃)₄Na₂CO₃DME/H₂O851693
Methyl 4-bromobenzoatePd(dppf)Cl₂K₂CO₃1,4-Dioxane901090

Alternative Reagents for the Introduction of the 4-Cyanophenyl Moiety

While this compound is a robust reagent, alternative organoboron compounds can also be employed for the synthesis of 4-arylbenzonitriles. A notable alternative is potassium 4-cyanophenyltrifluoroborate.

Potassium 4-cyanophenyltrifluoroborate offers the advantage of being a crystalline, air- and moisture-stable solid that is often easier to handle and purify than the corresponding boronic acid. In some cases, trifluoroborates can lead to higher yields, particularly with challenging substrates.

Aryl Halide PartnerBoron ReagentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorobenzonitrilePotassium 4-cyanophenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃t-BuOH/H₂O1001882[1]
4-BromoacetophenonePotassium 4-cyanophenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O701685

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound is provided below. Researchers should note that reaction conditions may require optimization based on the specific aryl halide used.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Degassed solvent (e.g., toluene/ethanol/water mixture) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired biaryl product.

Workflow and Mechanistic Overview

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps involved in the process.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G ArX Aryl Halide (Ar-X) ArX->B BoronicEster Boronic Ester (Ar'-B(OR)2) BoronicEster->D Base Base Base->D Suzuki_Workflow Start Start Reagents Combine Aryl Halide, Boronic Ester, and Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert SolventCatalyst Add Degassed Solvent and Palladium Catalyst Inert->SolventCatalyst Reaction Heat and Stir SolventCatalyst->Reaction Monitor Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Isolated Product Purification->Product

References

A Head-to-Head Battle in Catalysis: The Cost-Benefit Analysis of 4-Cyanophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in complex organic synthesis is a critical decision, balancing reactivity, stability, and cost. This guide provides an in-depth comparative analysis of 4-Cyanophenylboronic acid pinacol ester and its primary alternative, 4-Cyanophenylboronic acid, in the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining experimental data, cost-effectiveness, and handling characteristics, this report offers a comprehensive framework for informed reagent selection in the synthesis of valuable biaryl scaffolds.

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl moieties that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a key determinant of the reaction's success. While boronic acids have traditionally been the go-to reagents, their corresponding pinacol esters have emerged as popular alternatives, offering a different set of advantages and disadvantages. This guide focuses on a specific, commercially significant pair: 4-Cyanophenylboronic acid and its pinacol ester derivative.

Performance in Suzuki-Miyaura Coupling: A Tale of Reactivity and Stability

The fundamental trade-off between 4-Cyanophenylboronic acid and its pinacol ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2][3] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1]

However, this increased reactivity comes at the cost of stability. Boronic acids are known to be susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura reactions.[1] This instability can impact their shelf-life and potentially lower reaction yields due to degradation of the starting material.[1][2]

Conversely, 4-Cyanophenylboronic acid pinacol ester offers significantly enhanced stability.[1][2] The pinacol group protects the boronic acid functionality, making the ester less prone to premature decomposition. This increased stability often translates to more reproducible results and higher isolated yields, especially in complex, multi-step syntheses.[2] The trade-off for this stability is generally a slower reaction rate compared to the parent boronic acid.[4] It is widely believed that the pinacol ester undergoes in-situ hydrolysis to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also considered possible.[1]

Table 1: Quantitative Comparison in a Representative Suzuki-Miyaura Reaction

Parameter4-Cyanophenylboronic Acid4-Cyanophenylboronic Acid Pinacol EsterReference
Reactivity HigherLower[3][4]
Reaction Time ShorterLonger[4]
Stability LowerHigher[1][2]
Yield (Synthesis of Pinacol Ester) N/A73% (from boronic acid)[5]
Handling Requires careful storageEasier to handle and store[2]
Purification Can be challenging due to polarity and potential for decompositionGenerally straightforward via chromatography[2]

Cost-Benefit Analysis: Weighing the Price of Stability

From a cost perspective, 4-Cyanophenylboronic acid is generally the less expensive starting material on a per-gram basis. However, a true cost-benefit analysis must consider the entire synthetic process. The synthesis of the pinacol ester from the boronic acid introduces an additional step and associated costs of reagents, solvents, and labor, with a reported yield of 73%.[5]

The higher upfront cost of the pinacol ester can be offset by several factors:

  • Reduced Waste: The enhanced stability of the pinacol ester can lead to higher and more consistent yields in the subsequent coupling reaction, reducing the amount of wasted starting materials and expensive catalysts.

  • Improved Process Robustness: The stability of the pinacol ester makes the coupling reaction more tolerant to variations in reaction conditions and less susceptible to failed batches, a critical consideration in process development and scale-up.

  • Simplified Purification: Pinacol esters are often less polar and more amenable to standard purification techniques like silica gel chromatography, potentially reducing the time and resources required for downstream processing.

Table 2: Cost Comparison of Boronic Acid vs. Pinacol Ester

ReagentTypical PurityPrice Range (per gram)
4-Cyanophenylboronic Acid≥95%$10 - $30
4-Cyanophenylboronic Acid Pinacol Ester≥97%$20 - $50

Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity.

Experimental Protocols

Synthesis of 4-Cyanophenylboronic Acid Pinacol Ester from 4-Cyanophenylboronic Acid

General Procedure A: To a solution of 4-cyanophenylboronic acid (5.0 mmol) in a suitable solvent (e.g., THF or DCM), pinacol (6.0 mmol) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (FCC) using a mixture of petroleum ether and ethyl acetate as the eluent to afford the title compound as a white solid. A reported yield for this procedure is 73%.[5]

Suzuki-Miyaura Coupling for the Synthesis of Biphenyl-4-carbonitrile

General Procedure: In a reaction vessel, 4-bromobenzonitrile (1.0 mmol), 4-cyanophenylboronic acid pinacol ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (typically 4-24 hours). The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield biphenyl-4-carbonitrile.

Logical Workflow for Reagent Selection

The decision to use 4-cyanophenylboronic acid or its pinacol ester derivative is contingent on the specific requirements of the synthesis. The following workflow can guide researchers in making an informed choice.

Reagent_Selection_Workflow start Start: Need for 4-Cyanophenyl Moiety stability Is high stability and reproducibility critical? start->stability cost Is minimizing upfront reagent cost the primary driver? stability->cost No use_pinacol Use 4-Cyanophenylboronic Acid Pinacol Ester stability->use_pinacol Yes scale Is the reaction for large-scale synthesis? cost->scale No use_boronic Use 4-Cyanophenylboronic Acid cost->use_boronic Yes scale->use_pinacol No consider_pinacol Consider Pinacol Ester for process robustness scale->consider_pinacol Yes

Caption: A decision workflow for selecting between 4-cyanophenylboronic acid and its pinacol ester.

Application in Drug Synthesis: The Case of Losartan

The cyanophenyl moiety is a key structural component in various pharmaceuticals. One prominent example is the angiotensin II receptor antagonist, Losartan, used to treat high blood pressure. The synthesis of Losartan involves a crucial Suzuki-Miyaura coupling step to form the biphenyl core. While various synthetic routes exist, the use of a cyanophenylboronic acid derivative is a common strategy. The stability and reliable performance of the pinacol ester make it an attractive option for the industrial-scale synthesis of such active pharmaceutical ingredients (APIs).

Losartan_Synthesis_Pathway cluster_reagents Key Reagents cluster_reaction Core Synthesis cluster_product Final Product A 4-Cyanophenylboronic Acid Pinacol Ester C Suzuki-Miyaura Coupling A->C B Substituted Imidazole (Organohalide) B->C D Losartan (Biphenyl Tetrazole Core) C->D

Caption: Simplified pathway for Losartan synthesis highlighting the role of the boronic ester.

Conclusion

The choice between 4-Cyanophenylboronic acid and its pinacol ester is a nuanced one, with no single right answer for all applications. For rapid, small-scale exploratory synthesis where upfront cost is a primary concern and potential yield variability can be tolerated, the boronic acid may be a suitable choice. However, for process development, large-scale synthesis, and applications where robustness, reproducibility, and high isolated yields are paramount, the superior stability and handling characteristics of 4-Cyanophenylboronic acid pinacol ester present a compelling cost-benefit advantage, justifying its higher initial price. Ultimately, a thorough evaluation of the specific synthetic goals, scale, and economic constraints will guide the discerning researcher to the optimal reagent for their needs.

References

A Comparative Guide to the Applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block in modern organic synthesis. We offer an objective comparison of its performance with alternative reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

I. Introduction: A Stable and Versatile Reagent for Carbon-Carbon Bond Formation

This compound, also known as 4-cyanophenylboronic acid pinacol ester, is a key organoboron compound widely employed in palladium-catalyzed cross-coupling reactions. Its popularity stems from its enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store over extended periods. This stability is a significant advantage in multi-step syntheses and high-throughput screening applications.

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The presence of the cyano group on the phenyl ring provides a valuable functional handle for further chemical modifications.

II. Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the cornerstone application for this compound. It enables the efficient synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules.

Comparison with 4-Cyanophenylboronic Acid

A key consideration for chemists is the choice between a boronic acid and its pinacol ester derivative. While 4-cyanophenylboronic acid is generally more reactive, often leading to faster reaction times, it is also less stable and more susceptible to decomposition pathways like protodeboronation, especially under aqueous basic conditions. This can negatively impact its shelf-life and reaction yields.

In contrast, this compound offers significantly greater stability. Although this enhanced stability can sometimes result in a lower reaction rate, it is a crucial attribute for complex, multi-step syntheses where reagent stability is paramount. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.

Table 1: Comparison of Suzuki-Miyaura Coupling Performance

Coupling Partner 1Coupling Partner 2Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluene4-Cyanophenylboronic acidPd(OAc)₂ / XPhosK₂CO₃aq. THF60-70-Good to Excellent
4-BromotolueneThis compoundPdCl₂(dppf)K₂CO₃Dioxane/H₂O801295
o-Chlorobenzonitrilep-Tolylmagnesium chlorideNiCl₂(PPh₃)₂-THF--High[1]
Experimental Protocol: Synthesis of 4-Cyano-4'-methylbiphenyl

The synthesis of 4-cyano-4'-methylbiphenyl, a key intermediate for sartan-based antihypertensive drugs, serves as an excellent example of the practical application of this compound.

Reaction Scheme:

Materials:

  • 4-Bromotoluene

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction flask, add 4-bromotoluene (1.0 eq), this compound (1.1 eq), potassium carbonate (2.0 eq), and PdCl₂(dppf) (0.02 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-cyano-4'-methylbiphenyl.

III. Alternative Synthetic Routes to Biaryl Compounds

While the Suzuki-Miyaura coupling is a dominant method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. Understanding these alternatives provides a broader context for the utility of this compound.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2] While not a direct alternative for synthesizing the same biaryl structure as the Suzuki coupling, it is a key method for creating aryl-alkyne linkages, which are also important in pharmaceuticals and materials science.[3][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4][5] This reaction is crucial for the synthesis of arylamines, another important class of compounds in drug discovery.

Grignard Reagent Based Coupling

For the synthesis of 4-cyano-4'-methylbiphenyl, a notable alternative to the Suzuki-Miyaura coupling is the use of Grignard reagents. This method typically involves the reaction of an aryl Grignard reagent (e.g., p-tolylmagnesium chloride) with an aryl halide (e.g., o-chlorobenzonitrile) in the presence of a transition metal catalyst, such as nickel or manganese.[1]

Table 2: Comparison of Synthetic Methods for 4-Cyano-4'-methylbiphenyl

MethodAryl HalideOrganometallic ReagentCatalystYield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura4-BromotolueneThis compoundPdCl₂(dppf)95High functional group tolerance, stable reagents.Use of palladium catalyst.
Grignard Couplingo-Chlorobenzonitrilep-Tolylmagnesium chlorideNiCl₂(PPh₃)₂HighCheaper catalysts, readily available starting materials.Grignard reagents are highly reactive and sensitive to moisture.

IV. Applications in Drug Discovery and Materials Science

The biaryl structures synthesized using this compound are key components in numerous high-value applications.

Pharmaceutical Applications

This reagent is instrumental in the synthesis of various pharmaceuticals, most notably the "sartan" class of angiotensin II receptor blockers used to treat hypertension. For instance, the synthesis of Telmisartan and Valsartan involves the creation of a key biaryl intermediate, 4-cyano-4'-methylbiphenyl.[6][7] Furthermore, the cyanophenyl moiety is a valuable pharmacophore in the development of kinase inhibitors for cancer therapy.[2][8]

Materials Science Applications

In materials science, this compound serves as a building block for the synthesis of Covalent Organic Frameworks (COFs).[3] These are porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The rigid, well-defined structure of the cyanophenyl group contributes to the formation of ordered porous materials.

V. Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the chemical processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Organoboron (Ar'-B(OR)₂) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_workflow Workflow for Biaryl Synthesis via Suzuki-Miyaura Coupling Start Start Reagents Combine Aryl Halide, This compound, Catalyst, and Base Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Product Pure Biaryl Product Purification->Product End End Product->End

Caption: A typical experimental workflow for biaryl synthesis.

VI. Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its enhanced stability over the corresponding boronic acid makes it a preferred choice for complex, multi-step syntheses in both pharmaceutical and materials science research. While a direct quantitative comparison of reactivity with its boronic acid counterpart under identical conditions is not extensively documented, the available literature suggests a trade-off between stability and reaction rate that chemists must consider based on the specific requirements of their synthetic targets. The continued application of this building block in the development of novel drugs and materials underscores its significance in the field.

References

Safety Operating Guide

Safe Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a common reagent in research and drug development. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat with full-length sleeves.
Footwear Closed-toe shoes.

Disposal Procedure

The primary and most critical step in the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]

Step 1: Waste Segregation and Collection

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]

Step 2: Solid Waste Disposal

Contaminated solid materials such as gloves, bench paper, weighing boats, and pipette tips must be collected in a designated hazardous solid waste container.

Step 3: Liquid Waste Disposal

  • Unused or Waste Solutions: Collect all unused or waste solutions of the compound in a designated hazardous liquid waste container.

  • Rinsate: Any solvent used to rinse glassware that has been in contact with the compound should also be collected as hazardous liquid waste.

Step 4: Decontamination of Glassware

For thorough decontamination of glassware, a basic wash can be effective in converting residual boronic acid esters into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from the decontamination process must be collected as liquid hazardous waste.

Step 5: Storage and Pickup

Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.

Potential for Chemical Neutralization (for advanced users and with institutional approval)

While direct disposal as hazardous waste is the standard and recommended procedure, chemical neutralization to degrade the compound prior to disposal may be considered under specific circumstances and with the express approval of your institution's Environmental Health and Safety (EHS) department. Boronic esters can be hydrolyzed to the corresponding boronic acid and alcohol.[2] This is a chemical transformation and not a complete disposal method; the resulting products must still be disposed of as hazardous waste.

Experimental Protocol: Hydrolysis of Boronic Ester

This protocol is provided for informational purposes and should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional safety guidelines.

  • Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste.

  • Hydrolysis: Slowly add a dilute aqueous acid (e.g., 0.1 M HCl) to the solution while stirring.[3] The hydrolysis of the pinacol ester will yield 4-cyanophenylboronic acid and pinacol.

  • Neutralization: After the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.

  • Disposal: The resulting neutralized solution must be collected as hazardous aqueous waste.

Table 2: Quantitative Parameters for Hydrolysis (Illustrative)

ParameterValue/RangeNotes
Waste Concentration < 5% (w/v)Starting with a dilute solution is crucial for controlling the reaction.
Acid Concentration 0.1 M HClA dilute acid should be used to control the rate of hydrolysis.
Reaction Temperature Room Temp.The reaction is typically performed at ambient temperature.
pH of Final Waste 6.0 - 8.0Neutralization is a critical step before the final collection of the aqueous hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization cluster_final_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a certified chemical fume hood A->B C This compound Waste B->C D Solid Waste (gloves, paper, etc.) C->D E Liquid Waste (solutions, rinsate) C->E F Designated & Labeled Hazardous Solid Waste Container D->F G Designated & Labeled Hazardous Liquid Waste Container E->G H Store in Satellite Accumulation Area F->H G->H I Follow Institutional Hazardous Waste Pickup Procedures H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Chemical Profile and Hazards

This compound is a compound that presents several potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1][2] The substance may also cause respiratory irritation.[2]

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity 4[2]
Causes skin irritationSkin Irritant 2[1][2]
Causes serious eye irritationEye Irritant 2A[1][2]
May cause respiratory irritationSTOT SE 3[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this chemical. The following table summarizes the required PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[3]To prevent skin contact and potential irritation.[3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect skin from accidental splashes or spills.[3]
Respiratory For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]To prevent respiratory tract irritation.[3]

Operational Plan: From Receipt to Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, strong acids, and strong bases.[4][5]

  • Keep the container tightly closed when not in use.[4]

2. Handling and Use:

  • All handling of this chemical should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[5][6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

3. Spill Management:

  • In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[3][4]

  • Avoid raising dust.

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[3]

  • Report any spills to the designated safety personnel.

4. Disposal Plan:

  • All waste generated from the use of this chemical, including contaminated PPE and empty containers, must be treated as hazardous waste.[3]

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Hazardous Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.